molecular formula C26H23N7O2 B15578678 Btk-IN-17

Btk-IN-17

カタログ番号: B15578678
分子量: 465.5 g/mol
InChIキー: CMFVTAHMZDUCJB-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Btk-IN-17 is a useful research compound. Its molecular formula is C26H23N7O2 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H23N7O2

分子量

465.5 g/mol

IUPAC名

1-[(3R)-3-[5-(4-phenoxyanilino)-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-7-yl]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H23N7O2/c1-2-22(34)32-13-12-18(15-32)33-26-23-21(14-27-25(23)28-16-29-26)24(31-33)30-17-8-10-20(11-9-17)35-19-6-4-3-5-7-19/h2-11,14,16,18H,1,12-13,15H2,(H,30,31)(H,27,28,29)/t18-/m1/s1

InChIキー

CMFVTAHMZDUCJB-GOSISDBHSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Btk-IN-17 in B-cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Btk-IN-17, a selective and orally active inhibitor of Bruton's tyrosine kinase (BTK). It details its mechanism of action, its impact on the B-cell receptor (BCR) signaling pathway, and the experimental methodologies used to characterize its activity.

Introduction: Bruton's Tyrosine Kinase as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] It is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, differentiation, activation, and survival of B-lymphocytes.[2][3][4][5] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to BTK activation. Activated BTK then phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2), triggering a cascade that results in calcium mobilization and the activation of transcription factors crucial for B-cell function.[1][6]

Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[1][5] This makes BTK an attractive therapeutic target. This compound is a potent and selective covalent inhibitor designed to irreversibly bind and inactivate BTK, thereby blocking downstream signaling and mitigating pathological B-cell activity.[7]

Core Mechanism of Action: Covalent Inhibition

This compound functions as an irreversible inhibitor. Its mechanism involves forming a stable covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme.[8][9] This covalent modification is a hallmark of many potent BTK inhibitors.[2][5] By permanently occupying the active site, this compound prevents ATP from binding, thereby completely and irreversibly inactivating the kinase function of the enzyme.[9][10] This targeted inactivation effectively halts the entire downstream signaling cascade that is dependent on BTK's enzymatic activity.

The direct consequence of this inhibition is the blockade of BTK's ability to phosphorylate its primary substrate, PLCγ2. As demonstrated in cellular assays, treatment with this compound leads to a significant decrease in the phosphorylation of both BTK at tyrosine 223 (p-BTK Y223) and PLCγ2 at tyrosine 1217 (p-PLCγ2 Y1217).[7]

cluster_inhibitor This compound Action This compound This compound BTK_Enzyme BTK Active Site (with Cys481) This compound->BTK_Enzyme Forms Covalent Bond Inactive_Complex Irreversibly Inactivated BTK Complex BTK_Enzyme->Inactive_Complex

Caption: Covalent bond formation between this compound and BTK.

Impact on the B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a tightly regulated process critical for B-cell function. Inhibition of BTK by this compound causes a decisive disruption in this cascade.

  • Initiation: The pathway begins when an antigen binds to and cross-links BCRs on the cell surface.

  • Upstream Kinases: This engagement leads to the activation of Src-family kinases, such as LYN, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex.

  • BTK Recruitment and Activation: Syk kinase is recruited to the phosphorylated ITAMs and becomes activated. Activated Syk then phosphorylates adapter proteins, creating docking sites for BTK. BTK is recruited to the plasma membrane and is subsequently phosphorylated and fully activated.[11]

  • Point of Inhibition: this compound binds to the active site of BTK at this stage, preventing its kinase activity.

  • Downstream Blockade: The inactivation of BTK prevents the phosphorylation and activation of PLCγ2.[7] This blockade abrogates the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Final Outcome: The lack of IP3 and DAG production prevents the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC), respectively. Consequently, downstream signaling pathways, including the activation of key transcription factors like NF-κB and NFAT, are suppressed.[6][12] This ultimately inhibits B-cell proliferation, survival, and differentiation.[3]

cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Kinases BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Ca_Mobilization Ca²⁺ Mobilization PLCg2->Ca_Mobilization NFkB_NFAT NF-κB / NFAT Activation Ca_Mobilization->NFkB_NFAT Proliferation B-Cell Proliferation, Survival & Activation NFkB_NFAT->Proliferation Inhibitor This compound X_inhibit X Inhibitor->X_inhibit X_inhibit->BTK Inactivation

Caption: B-Cell Receptor signaling pathway and the point of inhibition by this compound.

Quantitative Data Summary

The activity of this compound has been quantified through various biochemical and cellular assays, as well as in vivo pharmacokinetic studies.[7]

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueAssay TypeDescription
IC₅₀ (BTK) 13.7 nMBiochemicalConcentration required to inhibit 50% of purified BTK enzyme activity.
IC₅₀ (hERG) 8.6 µMElectrophysiologicalConcentration causing 50% inhibition of the hERG potassium channel.
Cellular Activity Concentration-dependentWestern Blot (Ramos cells)Decreases phosphorylation of BTK (Y223) and PLCγ2 (Y1217).

Table 2: In Vivo Pharmacokinetics and Target Occupancy of this compound in Rats

Dose AdministrationParameterTime PointValue
10 mg/kg (p.o.)Max Plasma Concentration1 hour125 nM
10 mg/kg (p.o.)BTK Occupancy1 hour79%
10 mg/kg (p.o.)BTK Occupancy24 hours~62%

Key Experimental Protocols

The characterization of this compound relies on standardized biochemical and cellular assays.

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay.[4]

  • Reaction Setup: Prepare a reaction mixture containing BTK kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), a specific substrate peptide, and ATP.[4]

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add purified recombinant BTK enzyme to all wells except the negative control to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption.[4]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, and then into a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

This method is used to measure the inhibition of BTK signaling within a cellular context by assessing the phosphorylation status of BTK and its substrate PLCγ2.[7]

A 1. Cell Culture (e.g., Ramos B-cells) B 2. Treatment (Add this compound at various concentrations) A->B C 3. Cell Lysis (Extract proteins) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Western Blot (Transfer to membrane) D->E F 6. Antibody Incubation (Primary: p-BTK, p-PLCγ2, Total BTK) (Secondary: HRP-linked) E->F G 7. Detection (Chemiluminescence) F->G H 8. Analysis (Quantify band intensity) G->H

Caption: Standard experimental workflow for Western Blot analysis.
  • Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos cells) to an appropriate density. Treat the cells with varying concentrations of this compound (e.g., 0-10000 nM) for a specified time.[7]

  • Cell Stimulation (Optional): To ensure a robust signal, stimulate the BCR pathway using an agent like anti-IgM antibody.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-BTKY223, anti-p-PLCγ2Y1217, and total BTK/PLCγ2 as loading controls).[7] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add an HRP substrate to generate a chemiluminescent signal and capture the image using a digital imager. Quantify the band intensities to determine the relative reduction in protein phosphorylation at each inhibitor concentration.

References

An In-depth Technical Guide to the Discovery of Btk-IN-17: A Novel Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical target for therapeutic intervention in various B-cell malignancies and autoimmune diseases.[1][2] Covalent inhibitors that target the Cys481 residue in the BTK active site have demonstrated significant clinical efficacy. This guide provides a comprehensive overview of the discovery of Btk-IN-17, a novel, selective, and orally active covalent BTK inhibitor.

Discovery of this compound (Compound 36R)

This compound, also identified as compound 36R, was discovered through a structure-based drug design approach aimed at identifying novel, potent, and selective covalent inhibitors of BTK with a 1,4,5,6,8-pentaazaacenaphthylen scaffold.[3] The research sought to develop inhibitors with improved selectivity and reduced off-target effects compared to earlier generation BTK inhibitors, which are associated with adverse effects such as bleeding, rashes, and diarrhea.[4]

Mechanism of Action

This compound is a covalent irreversible inhibitor that targets the cysteine 481 residue within the ATP-binding site of BTK.[5] This covalent modification leads to the inhibition of BTK's kinase activity. The downstream consequence of this inhibition is a reduction in the phosphorylation of key signaling molecules. Specifically, this compound has been shown to decrease the phosphorylation of BTK at tyrosine 223 (p-BTKY223) and its substrate, phospholipase Cγ2 (p-PLCγ2Y1217), in cellular assays.[3] The inhibition of this signaling cascade ultimately disrupts B-cell activation, proliferation, and survival, which underlies its therapeutic potential in autoimmune diseases like rheumatoid arthritis.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of this compound and Precursor Compounds

CompoundBTK IC50 (nM)
4 (cyclohexyl substitution)33.1[4]
8 (phenyl substitution)26.9[4]
This compound (36R) 13.7 [3]

Table 2: Off-Target and Safety Profile of this compound

TargetIC50 (µM)
hERG Channel8.6[3]

Table 3: In Vivo Pharmacokinetics and Target Occupancy of this compound in Rats

ParameterValueConditions
Plasma Concentration125 nM1 hour post 10 mg/kg oral dose[3]
BTK Occupancy (1 hour)79%10 mg/kg oral dose[3]
BTK Occupancy (24 hours)62%10 mg/kg oral dose[3]

Experimental Protocols

Detailed methodologies for key experiments in the discovery and characterization of BTK inhibitors are provided below.

Biochemical BTK Kinase Assay (General Protocol)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.

    • Prepare dilutions of purified recombinant BTK enzyme and a suitable peptide substrate in the kinase buffer.

    • Prepare a stock solution of ATP.

  • Inhibitor Preparation:

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

  • Assay Procedure:

    • Add the diluted BTK enzyme to the wells of a microplate containing the test inhibitor.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Terminate the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies ADP production.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of BTK and PLCγ2 Phosphorylation in Ramos Cells (General Protocol)

This cell-based assay assesses the ability of an inhibitor to block BTK signaling within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture Ramos cells (a human Burkitt's lymphoma cell line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Treat the cells with varying concentrations of the BTK inhibitor (e.g., this compound) for a specified time (e.g., 2 hours).

  • Cell Stimulation and Lysis:

    • Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 10 minutes).

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p-BTK (Tyr223), total BTK, p-PLCγ2 (Tyr1217), and total PLCγ2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Synthesis Pathway of this compound

The detailed synthesis pathway for this compound (compound 36R) is not publicly available in the referenced literature. The primary publication by Fang X, et al. focuses on the discovery, structure-activity relationship, and biological evaluation of the 1,4,5,6,8-pentaazaacenaphthylene scaffold but does not provide a reproducible, step-by-step synthesis protocol for the lead compound, this compound. Further investigation into potential patent literature or supplementary information, if it becomes available, would be required to delineate the precise synthetic route.

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation pBTK p-BTK (Y223) BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylation pPLCg2 p-PLCγ2 (Y1217) PLCg2->pPLCg2 Downstream Downstream Signaling (NF-κB, etc.) pPLCg2->Downstream Activation Btk_IN_17 This compound Btk_IN_17->BTK Covalent Inhibition

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Biochemical BTK Kinase Assay

BTK_Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (BTK Enzyme, Substrate, ATP) start->reagent_prep inhibitor_prep This compound Serial Dilution start->inhibitor_prep assay_plate Add BTK Enzyme and Inhibitor to Microplate reagent_prep->assay_plate inhibitor_prep->assay_plate reaction_start Initiate Reaction with ATP/Substrate assay_plate->reaction_start incubation Incubate at 30°C reaction_start->incubation detection Measure Kinase Activity (e.g., ADP-Glo) incubation->detection analysis Data Analysis and IC50 Determination detection->analysis end End analysis->end

Caption: Workflow for a typical biochemical BTK kinase assay.

References

Downstream Targets of Bruton's Tyrosine Kinase (BTK) Inhibition in Ramos Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling. Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target. This guide delves into the downstream molecular targets affected by the inhibition of BTK in Ramos cells, a human Burkitt's lymphoma cell line commonly used as a model for B-cell signaling research. While this document focuses on the effects of BTK inhibitors in general, the principles and methodologies described are applicable to the study of specific inhibitors like Btk-IN-17. Through a detailed examination of experimental data and methodologies, this guide aims to provide a comprehensive resource for understanding the molecular consequences of BTK inhibition.

Core Signaling Axis: BTK and PLCγ2

The most well-documented and immediate downstream effector of BTK in the BCR signaling cascade is Phospholipase C gamma 2 (PLCγ2). Upon BCR engagement, BTK is activated and subsequently phosphorylates PLCγ2 at specific tyrosine residues, which is a crucial step for its catalytic activity. Activated PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of downstream pathways like NF-κB and MAP kinase signaling.

Quantitative Effects of BTK Inhibition on PLCγ2 Phosphorylation

The inhibition of BTK has a direct and measurable impact on the phosphorylation status of PLCγ2. Studies utilizing various BTK inhibitors in Ramos cells have consistently demonstrated a reduction in the phosphorylation of key tyrosine residues on PLCγ2.

Target ProteinPhosphorylation SiteEffect of BTK InhibitionMethod of DetectionReference
PLCγ2Y759Dose-dependent inhibitionWestern Blot[1]
PLCγ2Y753Significant reductionWestern Blot[2][3]
PLCγ2Y1217Dose-dependent inhibitionWestern Blot[4][5]
BTKY223 (Autophosphorylation)Dose-dependent inhibitionWestern Blot[1][4][5]

Broader Downstream Signaling Pathways

Beyond the immediate effect on PLCγ2, BTK inhibition perturbs a network of downstream signaling pathways crucial for B-cell survival and proliferation.

PI3K/AKT Pathway

The phosphoinositide 3-kinase (PI3K)/AKT pathway is another important signaling axis downstream of the BCR. While the direct link between BTK and AKT activation can be complex and context-dependent, some studies suggest that BTK inhibition can lead to decreased AKT phosphorylation. However, other studies in different cell lines have shown that some BTK mutants can lead to augmented AKT activation, suggesting a complex interplay.[6]

ERK/MAPK Pathway

The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is also modulated by BCR signaling. Inhibition of BTK has been shown to decrease the phosphorylation of ERK, indicating a dampening of this pro-proliferative signaling cascade.[7] Consistent with this, treatment with BTK inhibitors can lead to a decrease in phospho-ERK in B-cell lines.[7]

Experimental Protocols

Western Blotting for Phosphoprotein Analysis

Objective: To quantify the changes in phosphorylation of specific proteins (e.g., BTK, PLCγ2, ERK, AKT) in Ramos cells following treatment with a BTK inhibitor.

Methodology:

  • Cell Culture and Treatment: Ramos cells are cultured in appropriate media and seeded at a desired density. Cells are then treated with varying concentrations of the BTK inhibitor or a vehicle control (e.g., DMSO) for a specified duration.

  • Cell Stimulation: Following inhibitor treatment, cells are stimulated with an anti-IgM antibody to engage the B-cell receptor and initiate downstream signaling.

  • Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-PLCγ2 Y759). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed with an antibody against the total protein as a loading control.

  • Quantification: Densitometry analysis is performed on the bands to quantify the relative levels of the phosphorylated protein, normalized to the total protein.

Calcium Flux Assay

Objective: To measure the effect of BTK inhibition on intracellular calcium mobilization following BCR stimulation.

Methodology:

  • Cell Preparation: Ramos cells are harvested and washed.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark.

  • Inhibitor Treatment: The dye-loaded cells are then treated with the BTK inhibitor or vehicle control.

  • BCR Stimulation and Measurement: Cells are stimulated with anti-IgM, and the fluorescence intensity is measured over time using a flow cytometer or a fluorescence plate reader. A decrease in the fluorescence peak indicates inhibition of calcium flux.

Visualizing the Molecular Impact

B-Cell Receptor Signaling Pathway and Points of BTK Inhibition

BCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Engagement SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates (Y753, Y759) AKT AKT BTK->AKT Modulates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates ERK ERK PKC->ERK NFkB NF-κB PKC->NFkB Inhibitor BTK Inhibitor (e.g., this compound) Inhibitor->BTK Inhibits

Caption: BCR signaling cascade and the inhibitory action of BTK inhibitors.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_assays Downstream Assays Start Start: Ramos Cell Culture Treatment Treatment with BTK Inhibitor (e.g., this compound) vs. Vehicle Start->Treatment Stimulation BCR Stimulation (anti-IgM) Treatment->Stimulation WesternBlot Western Blot (p-PLCγ2, p-BTK, p-ERK, p-AKT) Stimulation->WesternBlot CalciumAssay Calcium Flux Assay Stimulation->CalciumAssay Phosphoproteomics Phosphoproteomics (Global Kinase Activity) Stimulation->Phosphoproteomics DataAnalysis Data Analysis and Quantification WesternBlot->DataAnalysis CalciumAssay->DataAnalysis Phosphoproteomics->DataAnalysis Conclusion Conclusion: Identification of Downstream Targets DataAnalysis->Conclusion

Caption: Workflow for identifying downstream targets of BTK inhibitors.

Conclusion

The inhibition of BTK in Ramos cells leads to a cascade of downstream effects, most prominently the suppression of PLCγ2 phosphorylation and subsequent calcium signaling. This, in turn, affects broader signaling networks including the PI3K/AKT and ERK/MAPK pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the investigation of BTK inhibitors and their molecular mechanisms of action. A thorough understanding of these downstream targets is paramount for the development of novel and effective therapies for B-cell malignancies.

References

An In-Depth Technical Guide to Btk-IN-17 and Other Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Btk-IN-17 with other prominent covalent Bruton's tyrosine kinase (BTK) inhibitors, including the clinically approved drugs ibrutinib, acalabrutinib, and zanubrutinib. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Covalent BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival[1]. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a critical therapeutic target[2]. Covalent BTK inhibitors form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme, leading to sustained inhibition of its kinase activity[3]. This class of inhibitors has revolutionized the treatment of several B-cell cancers[2].

This compound is a selective and orally active covalent BTK inhibitor that has demonstrated potent anti-inflammatory effects in preclinical studies[4]. This guide will delve into the biochemical and cellular characteristics of this compound and compare them with those of established covalent BTK inhibitors.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data for this compound and other covalent BTK inhibitors, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Potency
InhibitorBiochemical IC50 (BTK)Cellular p-BTK (Y223) InhibitionCellular p-PLCγ2 (Y1217) InhibitionAnti-proliferative Activity (Cell Line)
This compound 13.7 nM[4]Reported to decrease expression[4]Reported to decrease expression[4]Data not available
Ibrutinib ~0.5 nMIC50 <10 nM (various cell lines)IC50 <10 nM (various cell lines)GI50: 9 nM (Ramos)
Acalabrutinib ~3 nMIC50: 8 nM (human whole blood)[5]-GI50: 31 nM (Ramos)
Zanubrutinib ~0.2 nM--GI50: 0.8 nM (DLBCL cell lines)
QL47 7 nM[6][7]EC50: 475 nM[6][7]EC50: 318 nM[6][7]GI50: 120-490 nM (B-cell lymphoma lines)[3]
BMX-IN-1 10.4 nM[8][9]--IC50: 2.53 µM (RV-1)[8]
Table 2: Kinase Selectivity Profile
InhibitorSelectivity for BTK vs. other kinases (Fold-selectivity or IC50 in nM)
TEC
This compound Data not available
Ibrutinib TEC: ~10 nM
Acalabrutinib TEC: >1000 nM
Zanubrutinib TEC: 88-fold vs BTK[10]
QL47 TEC: 195 nM[3][10]
BMX-IN-1 TEC: 653 nM
Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)
InhibitorDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
This compound 10[4]~45 (125 nM)[4]1[4]Data not availableData not available
Ibrutinib 10124 ± 422[11]453 ± 13629.3
Acalabrutinib 10785 ± 2550.51330 ± 32049
Zanubrutinib 1028.5 ± 11.20.5[11]56.4 ± 16.59.8

Note: Some values are approximated from graphical data or converted from molar concentrations.

Table 4: hERG Inhibition
InhibitorhERG IC50
This compound 8.6 µM[4]
Ibrutinib ~1.3 µM
Acalabrutinib >30 µM
Zanubrutinib ~1.1 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Biochemical BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the biochemical potency (IC50) of inhibitors against BTK.

Materials:

  • BTK enzyme (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compounds (serially diluted)

  • 384-well plate

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, BTK enzyme/Eu-antibody mixture, and tracer in kinase buffer.

  • Assay Plate Setup: Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

  • Kinase/Antibody Addition: Add 5 µL of the 3X BTK enzyme/Eu-antibody mixture to each well.

  • Tracer Addition: Initiate the binding reaction by adding 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm[4][8].

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated BTK at tyrosine 223 (p-BTK Y223) and its downstream substrate PLCγ2 at tyrosine 1217 (p-PLCγ2 Y1217) in a B-cell lymphoma cell line (e.g., Ramos) to assess the cellular potency of BTK inhibitors.

Materials:

  • Ramos cells

  • Complete cell culture medium

  • BTK inhibitor

  • Anti-IgM antibody (for stimulation)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-BTK (Y223), anti-total BTK, anti-p-PLCγ2 (Y1217), anti-total PLCγ2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-treat the cells with various concentrations of the BTK inhibitor for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with anti-IgM for 10-15 minutes to induce BTK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C[9].

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control[12].

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a BTK inhibitor in Sprague-Dawley rats.

Materials:

  • Sprague-Dawley rats

  • BTK inhibitor formulation for oral and intravenous (IV) administration

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Oral (PO): Administer a single dose of the BTK inhibitor formulation to a group of fasted rats via oral gavage.

    • Intravenous (IV): Administer a single dose of the BTK inhibitor formulation to another group of rats via IV injection (e.g., tail vein) to determine bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing[13].

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the BTK inhibitor.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability, using non-compartmental analysis software[14][15].

Mandatory Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK P BTK_mem BTK SYK->BTK_mem P PI3K PI3K PI3K->BTK_mem PIP3 PLCG2 PLCγ2 BTK_mem->PLCG2 P AKT AKT BTK_mem->AKT NFKB NF-κB PLCG2->NFKB MAPK MAPK PLCG2->MAPK BTK_cyto BTK BTK_cyto->BTK_mem Recruitment Proliferation Proliferation & Survival AKT->Proliferation NFKB->Proliferation MAPK->Proliferation Antigen Antigen Antigen->BCR Activation

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Workflow: Cellular BTK Autophosphorylation Assay

Western_Blot_Workflow start Start: B-cell Culture treatment Inhibitor Treatment start->treatment stimulation Anti-IgM Stimulation treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-BTK, p-PLCγ2) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot analysis of BTK pathway phosphorylation.

Logical Relationship: Covalent BTK Inhibition

Covalent_Inhibition Inhibitor Covalent BTK Inhibitor + Acrylamide Warhead BTK BTK Enzyme + Cys481 in ATP Pocket Inhibitor->BTK Binds to ATP Pocket Complex Irreversible Complex BTK Activity Blocked BTK->Complex Forms Covalent Bond Signal Downstream Signaling (Proliferation, Survival) Complex->Signal Inhibits

Caption: Mechanism of covalent BTK inhibition.

Conclusion

This compound emerges as a potent and selective covalent inhibitor of BTK with promising oral activity and anti-inflammatory properties. Its biochemical potency is comparable to that of other developmental and approved covalent BTK inhibitors. While the currently available data for this compound is encouraging, further comprehensive studies, particularly on its kinome-wide selectivity and anti-proliferative effects in various B-cell malignancy models, are necessary to fully elucidate its therapeutic potential relative to established inhibitors like ibrutinib, acalabrutinib, and zanubrutinib. The favorable hERG inhibition profile of this compound suggests a potentially better cardiac safety profile, a significant consideration in the development of new BTK inhibitors. This technical guide provides a solid foundation for researchers to understand the current landscape of covalent BTK inhibitors and to position this compound within this competitive field.

References

Structural analysis of Btk-IN-17 binding to BTK

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Analysis of Btk-IN-17 Binding to Bruton's Tyrosine Kinase (BTK)

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and proliferation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][3] this compound, also known as compound 36R, is a novel, orally active, and selective covalent inhibitor of BTK.[4][5][6] This technical guide provides a comprehensive structural analysis of the binding of this compound to BTK, intended for researchers, scientists, and drug development professionals.

This compound: A Potent Covalent Inhibitor of BTK

This compound is a potent inhibitor of BTK with a reported IC50 value of 13.7 nM.[6] It belongs to a series of 1,4,5,6,8-pentaazaacenaphthylene scaffold-based inhibitors developed through structure-based drug design.[4][5] As a covalent inhibitor, this compound forms an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[2][3] This targeted covalent approach provides high potency and prolonged duration of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
BTK IC50 13.7 nM[6]
hERG IC50 8.6 µM[6]
BTK Occupancy (in vivo) 79% (1 hour post-dose), 62% (24 hours post-dose)[6]

Structural Analysis of this compound Binding to BTK

While a co-crystal structure of this compound in complex with BTK has not been publicly disclosed, the discovery of this inhibitor was guided by structure-based drug design, indicating a thorough analysis of its binding mode through molecular modeling and docking studies.[4][5] The binding of covalent BTK inhibitors to the Cys481 residue is a well-established mechanism.[2][7]

Mechanism of Covalent Inhibition

The mechanism of action of this compound involves the formation of a covalent bond with the thiol group of the Cys481 residue within the ATP-binding pocket of BTK. This cysteine is not highly conserved across the kinome, which contributes to the selectivity of covalent BTK inhibitors.[2] The formation of this irreversible bond effectively blocks the ATP binding site, thereby inhibiting the kinase activity of BTK.

Below is a diagram illustrating the logical relationship of this compound's covalent inhibition mechanism.

G Mechanism of this compound Covalent Inhibition Btk_IN_17 This compound (Covalent Inhibitor) Non_covalent_complex Reversible Non-covalent Complex Formation Btk_IN_17->Non_covalent_complex Binds to BTK_inactive BTK (Inactive Conformation) BTK_inactive->Non_covalent_complex Covalent_bond Irreversible Covalent Bond Formation with Cys481 Non_covalent_complex->Covalent_bond BTK_inhibited BTK (Inhibited) Covalent_bond->BTK_inhibited ATP_binding_blocked ATP Binding Site Blocked BTK_inhibited->ATP_binding_blocked Kinase_activity_inhibited Kinase Activity Inhibited ATP_binding_blocked->Kinase_activity_inhibited Downstream_signaling_blocked Downstream Signaling Blocked Kinase_activity_inhibited->Downstream_signaling_blocked

Caption: Mechanism of this compound covalent inhibition of BTK.

BTK Signaling Pathway and Inhibition by this compound

BTK is a key mediator in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways leading to B-cell proliferation, survival, and differentiation.[1][2] this compound, by inhibiting BTK, effectively blocks these downstream signals.[6]

The following diagram illustrates the BTK signaling pathway and the point of inhibition by this compound.

G BTK Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates (Activates) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates (Activates) IP3_DAG IP3 / DAG PLCg2->IP3_DAG Generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NF_kB NF-κB Activation Calcium->NF_kB MAPK MAPK Pathway PKC->MAPK Proliferation B-Cell Proliferation, Survival, Differentiation NF_kB->Proliferation MAPK->Proliferation Btk_IN_17 This compound Btk_IN_17->BTK Inhibits (Covalently) G Experimental Workflow for BTK Inhibitor Characterization cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_structural Structural Analysis cluster_invivo In Vivo Evaluation SBDD Structure-Based Drug Design (Molecular Modeling) Synthesis Chemical Synthesis of This compound SBDD->Synthesis Docking Molecular Docking Studies SBDD->Docking Biochemical_assay Biochemical Kinase Assay (BTK IC50) Synthesis->Biochemical_assay Crystallography X-ray Co-crystallography (if successful) Synthesis->Crystallography Cell_based_assay Cell-based p-BTK Assay (Western Blot) Biochemical_assay->Cell_based_assay Kinome_scan Kinome Selectivity Profiling Cell_based_assay->Kinome_scan PK_studies Pharmacokinetics (PK) & Target Occupancy Kinome_scan->PK_studies Crystallography->SBDD Docking->SBDD Efficacy_models Efficacy in Animal Models (e.g., CIA) PK_studies->Efficacy_models

References

The Role and Therapeutic Targeting of Bruton's Tyrosine Kinase in Autoimmune Disease: A Technical Guide to Btk-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) has emerged as a critical signaling node in the pathophysiology of numerous autoimmune diseases. Its central role in B cell receptor (BCR) and Fc receptor (FcR) signaling pathways makes it an attractive therapeutic target for a range of B cell-mediated and inflammatory disorders. This technical guide provides an in-depth overview of a representative BTK inhibitor, here referred to as Btk-IN-17 (using the well-characterized inhibitor PCI-32765/Ibrutinib as a surrogate due to the absence of specific public data for a compound named "this compound"), for autoimmune disease research. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the complex signaling pathways and experimental workflows involved.

Introduction to BTK in Autoimmunity

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec kinase family.[1] It is predominantly expressed in hematopoietic cells, including B lymphocytes, mast cells, monocytes, and macrophages, but is absent in T cells and natural killer cells.[1] BTK is a crucial component of signaling cascades downstream of several key receptors implicated in autoimmune responses:

  • B Cell Receptor (BCR) Signaling: BTK is essential for B cell development, maturation, proliferation, and antibody production.[1] Dysregulation of BCR signaling can lead to the survival of self-reactive B cells and the production of autoantibodies, hallmarks of many autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][3]

  • Fc Receptor (FcR) Signaling: In myeloid cells like macrophages and mast cells, BTK mediates signaling from Fc receptors, which are activated by immune complexes (antigen-antibody complexes).[3] This activation leads to the release of pro-inflammatory cytokines and other inflammatory mediators, contributing to tissue damage in autoimmune conditions.[3]

Given its multifaceted role in both adaptive and innate immunity, inhibition of BTK presents a promising therapeutic strategy to not only dampen the production of autoantibodies by B cells but also to suppress the inflammatory responses of myeloid cells.[3][4]

This compound (PCI-32765/Ibrutinib): A Representative BTK Inhibitor

For the purpose of this guide, we will focus on the well-documented, irreversible BTK inhibitor PCI-32765 (Ibrutinib) as a representative molecule for "this compound". Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5] This targeted inhibition blocks the downstream signaling cascade, thereby affecting B cell and myeloid cell functions.

Quantitative Data for this compound (PCI-32765/Ibrutinib)

The following tables summarize the key quantitative data for the in vitro and in vivo activity of PCI-32765.

Table 1: In Vitro Inhibitory Activity of PCI-32765 [3][5]

Assay TypeCell Type/TargetParameterValue (nM)
Kinase Inhibition Purified BTKIC500.5
BCR Signaling DOHH2 B-cell lymphomaBTK autophosphorylation IC5011
DOHH2 B-cell lymphomaPLCγ phosphorylation IC5029
DOHH2 B-cell lymphomaERK phosphorylation IC5013
B-Cell Proliferation Primary Human B-cellsIC508
Monocyte Cytokine Release Primary Human MonocytesTNFα production IC502.6
Primary Human MonocytesIL-1β production IC500.5
Primary Human MonocytesIL-6 production IC503.9

Table 2: In Vivo Efficacy of PCI-32765 in a Murine Model of Collagen-Induced Arthritis (CIA) [3]

Treatment GroupDosage (mg/kg/day)Mean Clinical Arthritis Score (Day 18)
Vehicle Control-~3.5
PCI-327651.56~2.5
PCI-327653.125~1.5
PCI-327656.25<1.0
PCI-3276512.5<0.5
Efficacy ED50 2.6 mg/kg/day

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway Downstream of the B-Cell Receptor

The following diagram illustrates the central role of BTK in the BCR signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB IP3->NFkB Ca2+ flux PKC PKC DAG->PKC PKC->NFkB activation Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression translocation Btk_IN_17 This compound (PCI-32765) Btk_IN_17->BTK irreversibly inhibits Antigen Antigen Antigen->BCR binds

Caption: BTK signaling cascade initiated by antigen binding to the B-cell receptor.

Experimental Workflow for Evaluating this compound in a Collagen-Induced Arthritis (CIA) Model

The following diagram outlines the key steps in a typical preclinical study to assess the efficacy of a BTK inhibitor in a mouse model of rheumatoid arthritis.

CIA_Workflow cluster_induction Disease Induction cluster_treatment Therapeutic Intervention cluster_evaluation Efficacy Evaluation Day0 Day 0: Primary Immunization (Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Type II Collagen + IFA) Treatment_Start Onset of Arthritis (Clinical Score > 1.5) Day21->Treatment_Start Disease Development Daily_Dosing Daily Oral Dosing: - Vehicle Control - this compound (e.g., 1.5-12.5 mg/kg) Treatment_Start->Daily_Dosing Clinical_Scoring Daily Clinical Scoring (Paw Swelling, Erythema) Daily_Dosing->Clinical_Scoring Monitoring Histopathology Day 18-36: Histopathological Analysis (Joint Damage, Inflammation) Clinical_Scoring->Histopathology Biomarkers Serum Analysis (Autoantibodies, Cytokines) Clinical_Scoring->Biomarkers

Caption: Workflow for a therapeutic collagen-induced arthritis (CIA) study.

Detailed Experimental Protocols

In Vitro B-Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of primary B-cells following BCR stimulation.

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Primary B-cells are then purified from PBMCs using negative selection magnetic beads.

  • Assay Setup:

    • Seed purified B-cells in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

    • Prepare serial dilutions of this compound (e.g., PCI-32765) in DMSO, with a final DMSO concentration in the assay not exceeding 0.1%. Add the inhibitor to the wells and pre-incubate for 1 hour at 37°C.

    • Stimulate the B-cells by adding anti-IgM antibody (e.g., 10 µg/mL) to the wells. Include unstimulated and vehicle-treated stimulated controls.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Readout:

    • Pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation.

    • Harvest the cells onto a filter plate and measure the incorporation of [3H]-thymidine using a scintillation counter.

    • Alternatively, proliferation can be assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CyQUANT.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition of proliferation against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Monocyte Cytokine Release Assay

This assay evaluates the inhibitory effect of this compound on FcγR-mediated cytokine production by primary monocytes.

  • Cell Source: Human primary monocytes are isolated from healthy donor PBMCs by plastic adherence or using CD14+ magnetic beads.

  • Assay Setup:

    • Plate the purified monocytes in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.

    • Pre-treat the adherent monocytes with serial dilutions of this compound (e.g., PCI-32765) for 1 hour at 37°C.

    • Stimulate the cells by adding plate-bound human IgG (to engage Fcγ receptors) or a soluble immune complex.

    • Incubate the plate for 24 hours at 37°C.

  • Readout:

    • Collect the cell culture supernatants.

    • Measure the concentration of cytokines such as TNFα, IL-1β, and IL-6 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

  • Data Analysis: Determine the IC50 for the inhibition of each cytokine by non-linear regression analysis of the dose-response curves.

In Vivo Collagen-Induced Arthritis (CIA) Model

This is a widely used preclinical model of rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.

  • Animal Strain: DBA/1 mice, which are genetically susceptible to CIA, are typically used.

  • Disease Induction:

    • Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail.

    • Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.

  • Therapeutic Dosing Regimen:

    • Begin treatment when mice develop clinical signs of arthritis (e.g., a mean clinical score of 1.5).

    • Administer this compound (e.g., PCI-32765) orally once daily at various doses (e.g., 1.56, 3.125, 6.25, and 12.5 mg/kg). A vehicle control group should be included.

    • Continue treatment for a specified period, typically 18-36 days.

  • Disease Evaluation:

    • Clinical Scoring: Score the mice daily for signs of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of multiple joints, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

    • Histopathology: At the end of the study, collect the joints for histological analysis. Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and synovitis, and with Safranin O to evaluate cartilage damage and bone erosion.

    • Biomarker Analysis: Collect blood at various time points or at the end of the study to measure serum levels of anti-collagen antibodies and inflammatory cytokines.

  • Data Analysis: Compare the mean clinical scores, histological scores, and biomarker levels between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). Calculate the effective dose 50 (ED50).

Conclusion

The inhibition of Bruton's tyrosine kinase represents a compelling therapeutic strategy for the treatment of a wide range of autoimmune diseases. As exemplified by the representative compound this compound (PCI-32765/Ibrutinib), BTK inhibitors have demonstrated potent activity in preclinical models of autoimmunity by targeting both B cell and myeloid cell-driven pathology. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the continued research and development of novel BTK inhibitors for autoimmune diseases. The visualization of the underlying signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanism of action and evaluation process for this promising class of therapeutic agents.

References

Early-Stage Research of Btk-IN-17 in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2][3] Its aberrant activation is a hallmark of numerous B-cell malignancies, making it a prime therapeutic target.[4][5][6][7] Btk-IN-17, also known as compound 36R, is a novel, selective, and orally active covalent inhibitor of Btk.[8] While initial research has primarily focused on its potential in treating autoimmune diseases like rheumatoid arthritis, its potent Btk inhibitory activity suggests a strong rationale for its investigation in hematological malignancies.[8]

This technical guide outlines a proposed framework for the early-stage research and evaluation of this compound in the context of hematological malignancies, based on its known pharmacological profile and established methodologies for assessing Btk inhibitors.

Quantitative Data Summary

The following table summarizes the currently available quantitative data for this compound. It is important to note that this data is derived from in vitro enzymatic and electrophysiological assays and not from studies on hematological cancer cell lines.

ParameterValueDescriptionSource
Btk IC50 13.7 nMThe half-maximal inhibitory concentration against the Btk enzyme, indicating high potency.[8]
hERG IC50 8.6 µMThe half-maximal inhibitory concentration against the hERG channel, suggesting a low risk of cardiac-related toxicities.[8]

Signaling Pathway and Mechanism of Action

This compound is a covalent inhibitor that targets the Cys481 residue in the ATP-binding pocket of Btk, leading to its irreversible inhibition.[9] This action blocks the downstream signaling cascade that is crucial for the survival and proliferation of malignant B-cells. The diagram below illustrates the B-cell receptor signaling pathway and the point of intervention by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Btk SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gene_Expression Gene Expression (Proliferation, Survival) IP3->Gene_Expression Ca2+ release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB NFkB->Gene_Expression Btk_IN_17 This compound Btk_IN_17->BTK Inhibition

B-Cell Receptor (BCR) signaling pathway and this compound's point of inhibition.

Proposed Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating a novel Btk inhibitor like this compound in the context of hematological malignancies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_tox Toxicology Assessment Kinase_Assay Btk Kinase Assay (IC50 Determination) Cell_Lines Panel of Hematological Malignancy Cell Lines Kinase_Assay->Cell_Lines Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Lines->Cell_Viability Western_Blot Western Blot Analysis (p-Btk, p-PLCγ2) Cell_Lines->Western_Blot Xenograft_Model Hematological Malignancy Xenograft Model (Mouse) Cell_Viability->Xenograft_Model Western_Blot->Xenograft_Model Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Xenograft_Model->PK_PD_Study Tox_Studies In Vitro and In Vivo Toxicology Studies Efficacy_Study->Tox_Studies PK_PD_Study->Tox_Studies

Proposed experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Btk Kinase Assay (IC50 Determination)

Objective: To determine the in vitro potency of this compound against the Btk enzyme.

Methodology:

  • Reagents: Recombinant human Btk enzyme, ATP, appropriate substrate (e.g., poly(Glu, Tyr) 4:1), this compound (in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the Btk enzyme, the substrate, and the this compound dilutions or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on various hematological malignancy cell lines.

Methodology:

  • Cell Lines: A panel of relevant cell lines should be used, such as TMD8 and OCI-LY3 (for Diffuse Large B-cell Lymphoma), Nalm-6 (for Acute Lymphoblastic Leukemia), and Ramos (for Burkitt's Lymphoma).

  • Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, this compound (in DMSO), and a cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

    • Calculate the percent viability for each treatment condition and determine the IC50 values.

Western Blot Analysis

Objective: To confirm the on-target activity of this compound by measuring the phosphorylation of Btk and its downstream target, PLCγ2.

Methodology:

  • Cell Lines: Use a sensitive hematological malignancy cell line (e.g., Ramos cells).

  • Reagents: this compound, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-Btk (Y223), anti-Btk, anti-p-PLCγ2 (Y1217), anti-PLCγ2, and a loading control like anti-β-actin), and HRP-conjugated secondary antibodies.

  • Procedure:

    • Treat the cells with various concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in an animal model of hematological malignancy.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) subcutaneously or intravenously injected with a suitable hematological cancer cell line (e.g., TMD8).

  • Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control and different dose levels of this compound (administered orally).

  • Procedure:

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for target engagement).

    • Calculate the tumor growth inhibition (TGI) for each treatment group to assess efficacy.

Conclusion

This compound is a potent and selective Btk inhibitor with a pharmacological profile that warrants its investigation as a potential therapeutic agent for hematological malignancies. The experimental framework outlined in this guide provides a comprehensive approach to evaluating its preclinical efficacy and mechanism of action in this context. Further studies are essential to establish its activity in relevant cancer models and to determine its potential for clinical development.

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of p-BTK (Y223) Following Btk-IN-17 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways.[1] Upon BCR activation, BTK undergoes autophosphorylation at Tyrosine 223 (Y223) within its SH3 domain, a critical step for its full enzymatic activity.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target. Btk-IN-17 is a selective and orally active inhibitor of BTK. This document provides a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of BTK at Y223 in cultured cells following treatment with this compound, enabling researchers to assess the inhibitor's efficacy.

Signaling Pathway and Experimental Overview

The diagrams below illustrate the BTK signaling pathway, the inhibitory action of this compound, and the general workflow for the Western blot experiment.

BTK_Signaling_Pathway BTK Signaling Pathway and this compound Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation pBTK_Y551 p-BTK (Y551) BTK->pBTK_Y551 pBTK_Y223 p-BTK (Y223) (Autophosphorylation) pBTK_Y551->pBTK_Y223 PLCG2 PLCγ2 pBTK_Y223->PLCG2 Phosphorylation pPLCG2 p-PLCγ2 PLCG2->pPLCG2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) pPLCG2->Downstream Btk_IN_17 This compound Btk_IN_17->pBTK_Y223 Inhibition

Caption: BTK Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting Cell_Culture 1. Cell Culture (e.g., Ramos cells) Btk_Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Btk_Treatment BCR_Stimulation 3. BCR Stimulation (e.g., anti-IgM) Btk_Treatment->BCR_Stimulation Cell_Lysis 4. Cell Lysis (RIPA Buffer + Inhibitors) BCR_Stimulation->Cell_Lysis Protein_Quant 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 6. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 7. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 8. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-p-BTK Y223) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Signal Detection (ECL Substrate) Secondary_Ab->Detection Analysis 12. Data Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The inhibitory effect of this compound on BTK has been quantified in biochemical assays. The following table summarizes the reported potency.

CompoundTargetAssay TypeIC50Reference
This compoundBTKBiochemical13.7 nM

Note: this compound has been shown to decrease the expression of p-BTKY223 in Ramos cells. The IC50 value for the inhibition of p-BTK (Y223) in a cellular context should be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for conducting the Western blot experiment to assess the inhibition of BTK phosphorylation at Y223 by this compound.

Materials and Reagents
  • Cell Line: Ramos (human Burkitt's lymphoma B-cell line) or other suitable B-cell line.

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Stimulation Agent: Anti-human IgM, F(ab')2 fragment.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer (e.g., Laemmli buffer).

  • Western Blot: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-phospho-BTK (Y223) antibody.

    • Rabbit or mouse anti-BTK (total) antibody.

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager or X-ray film.

Protocol
  • Cell Culture and this compound Treatment: a. Culture Ramos cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells at a density that will allow for sufficient protein yield (e.g., 1-2 x 10^6 cells/mL). c. Prepare serial dilutions of this compound in culture medium. A suggested concentration range for a dose-response curve is 0.1 nM to 10 µM. d. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose). e. Treat the cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C.

  • B-Cell Receptor (BCR) Stimulation: a. Following incubation with this compound, stimulate the cells with anti-human IgM (e.g., 10-15 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation. b. Include an unstimulated, vehicle-treated control.

  • Cell Lysis and Protein Quantification: a. Pellet the cells by centrifugation at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-p-BTK (Y223) antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Re-probing (Optional): a. To normalize the p-BTK signal to the total BTK protein, the membrane can be stripped of the bound antibodies. b. After imaging, wash the membrane and incubate with a stripping buffer. c. Block the membrane again and probe with an antibody against total BTK. d. Repeat the secondary antibody and detection steps. e. The membrane can be stripped and re-probed again for a loading control like GAPDH or β-actin.

  • Data Analysis: a. Quantify the band intensities for p-BTK (Y223), total BTK, and the loading control using image analysis software. b. Normalize the p-BTK (Y223) signal to the total BTK signal for each sample. c. Further normalize to the loading control to account for any variations in protein loading. d. Plot the normalized p-BTK (Y223) levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

References

Application Notes and Protocols: Btk-IN-17 in a Rheumatoid Arthritis Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase, is a critical signaling molecule in various immune cells, including B cells and myeloid cells.[1][2][3][4] Its role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways makes it a compelling therapeutic target for RA.[4][5] Btk is involved in the activation of B cells, leading to autoantibody production, and the release of pro-inflammatory cytokines by myeloid cells, both of which are central to RA pathogenesis.[1][2][5] Furthermore, Btk signaling is implicated in osteoclast differentiation, contributing to the bone erosion seen in RA.[2][6] This document provides detailed protocols and application notes for the use of Btk-IN-17, a potent and irreversible Btk inhibitor, in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model of RA.

Mechanism of Action of Btk in Rheumatoid Arthritis

This compound is an irreversible inhibitor of Bruton's tyrosine kinase with an IC50 of 2.1 nM. It forms a covalent bond with the Cys481 residue in the active site of Btk, leading to its inactivation. In the context of rheumatoid arthritis, inhibition of Btk by this compound is expected to interfere with multiple pathogenic pathways:

  • B-Cell Activation: Btk is essential for B-cell receptor (BCR) signaling. Inhibition of Btk blocks the activation, proliferation, and differentiation of B cells, thereby reducing the production of autoantibodies, such as rheumatoid factor and anti-citrullinated protein antibodies, which are key drivers of RA.[2][4]

  • Myeloid Cell Signaling: In myeloid cells like macrophages and monocytes, Btk is involved in signaling downstream of Fc receptors (FcγR).[4] By inhibiting Btk, this compound can reduce the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from these cells upon their activation by immune complexes found in the rheumatoid synovium.[2][7]

  • Osteoclastogenesis: Btk signaling is also involved in the RANKL-mediated differentiation of osteoclasts, the cells responsible for bone resorption.[2][6] Inhibition of Btk can therefore directly mitigate the bone and cartilage destruction characteristic of RA.

Below is a diagram illustrating the central role of Btk in the signaling pathways relevant to rheumatoid arthritis.

Btk_Signaling_Pathway cluster_b_cell B-Cell cluster_myeloid_cell Myeloid Cell (Macrophage) cluster_osteoclast Osteoclast Precursor BCR B-Cell Receptor (BCR) Btk_B Btk BCR->Btk_B Activation PLCg2_B PLCγ2 Btk_B->PLCg2_B NFkB_B NF-κB PLCg2_B->NFkB_B Proliferation Proliferation & Differentiation NFkB_B->Proliferation Autoantibodies Autoantibody Production NFkB_B->Autoantibodies FcR Fc Receptor (FcγR) Btk_M Btk FcR->Btk_M Activation MAPK MAPK (ERK/JNK) Btk_M->MAPK Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) MAPK->Cytokines RANK RANK Btk_O Btk RANK->Btk_O RANKL NFATc1 NFATc1 Btk_O->NFATc1 Differentiation Osteoclast Differentiation & Activation NFATc1->Differentiation BoneResorption Bone Resorption Differentiation->BoneResorption Btk_IN17 This compound Btk_IN17->Btk_B Btk_IN17->Btk_M Btk_IN17->Btk_O

Btk signaling pathways in RA.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy and pharmacokinetic properties of this compound in rodent models.

Table 1: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model

Dosage (mg/kg/day, oral gavage)Treatment DurationKey Observations
328 daysInhibition of disease progression
1028 daysClear dose-dependent reduction in paw clinical scores

Data is based on a study using a rheumatoid arthritis mouse model. No significant body weight loss was observed at the tested dosages.

Table 2: Pharmacokinetic Parameters of this compound in Mice and Rats

SpeciesAdministration RouteDose (mg/kg)Cmax (ng/mL)T½ (h)AUC (ng·h/mL)Oral Bioavailability (%)
Mouse Intravenous--0.42576-
Oral-252-12811.2
Rat Intravenous1-0.32604-
Oral10466-64223.7

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol describes the induction of arthritis and subsequent treatment with this compound.

Materials:

  • Male DBA/1J mice (8-10 weeks old)[8]

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Syringes and needles (27G)

  • Intragastric gavage needles

Protocol:

  • Preparation of Collagen Emulsion:

    • Dissolve Bovine Type II Collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (for primary immunization) or Incomplete Freund's Adjuvant (for booster immunization) by drawing the two solutions into and out of a glass syringe until a thick emulsion is formed. A drop of the emulsion should not disperse in water.

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

    • Day 21 (Booster Immunization): Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.[8]

  • Preparation and Administration of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of administration, prepare the final dosing solution by diluting the stock in the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Sonication may be used to aid dissolution.

    • From day 22 to day 36 (or as per study design), administer this compound or vehicle control daily via oral gavage.[8] Recommended doses are 3 mg/kg and 10 mg/kg.

  • Assessment of Arthritis:

    • Starting from day 21, monitor the mice daily for the onset and severity of arthritis.

    • Clinical scoring is performed for each paw based on the following scale:

      • 0 = No evidence of erythema and swelling

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

      • 4 = Erythema and severe swelling encompass the ankle, foot, and digits

    • The maximum score per mouse is 16. The sum of the scores for all four paws is the Arthritis Index (AI).[8]

  • Histological Analysis (Optional):

    • At the end of the study, euthanize the mice and collect the hind paws.

    • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

Experimental Workflow Visualization

The following diagram outlines the experimental workflow for the CIA mouse model study with this compound.

Experimental_Workflow cluster_setup Preparation cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Acclimatization Acclimatize DBA/1J mice (1 week) Reagent_Prep Prepare Collagen/Adjuvant Emulsions & this compound Day_0 Day 0: Primary Immunization (Collagen/CFA) Animal_Acclimatization->Day_0 Day_21 Day 21: Booster Immunization (Collagen/IFA) Day_0->Day_21 21 days Treatment_Start Day 22-36: Daily Oral Gavage Day_21->Treatment_Start Group_1 Vehicle Control Treatment_Start->Group_1 Group_2 This compound (3 mg/kg) Treatment_Start->Group_2 Group_3 This compound (10 mg/kg) Treatment_Start->Group_3 Daily_Scoring Daily Clinical Scoring (Day 21 onwards) Treatment_Start->Daily_Scoring Endpoint Day 36: Endpoint Analysis Daily_Scoring->Endpoint Histology Histopathology of Joints Endpoint->Histology

CIA mouse model workflow.

References

Application Notes and Protocols: Preclinical Evaluation of Btk-IN-17 in Primary Chronic Lymphocytic Leukemia (CLL) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B cells in Chronic Lymphocytic Leukemia (CLL)[1][2]. Inhibition of BTK has become a cornerstone of CLL therapy[3][4]. Btk-IN-17 is a novel, potent, and selective inhibitor of BTK. These application notes provide a detailed experimental framework for the preclinical evaluation of this compound using primary CLL cells, outlining key methodologies to assess its biological activity and mechanism of action.

Experimental Design Overview

The experimental design focuses on characterizing the in vitro efficacy and mechanism of action of this compound in primary CLL cells. The workflow involves isolating primary CLL cells from patient samples, treating the cells with this compound, and subsequently performing a series of assays to measure cell viability, apoptosis, and the modulation of key signaling pathways.

Experimental Workflow Diagram:

experimental_workflow cluster_collection Sample Collection & Preparation cluster_treatment In Vitro Treatment cluster_assays Biological Assays cluster_analysis Data Analysis pbmc Peripheral Blood Mononuclear Cell (PBMC) Isolation cll_isolation Primary CLL Cell (CD19+) Isolation pbmc->cll_isolation treatment Incubate CLL Cells with Varying Concentrations of this compound cll_isolation->treatment viability Cell Viability Assay (e.g., MTS/MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Signaling Pathways) treatment->western_blot kinase_assay In Vitro BTK Kinase Assay treatment->kinase_assay ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_quant Protein Expression Quantification western_blot->protein_quant kinase_inhibition Kinase Inhibition Analysis kinase_assay->kinase_inhibition

Caption: Experimental workflow for evaluating this compound in primary CLL cells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Primary CLL Cells
Treatment DurationIC50 (nM)
24 hours15.8
48 hours8.2
72 hours4.5
Table 2: Induction of Apoptosis by this compound in Primary CLL Cells (48h Treatment)
This compound Conc. (nM)% Apoptotic Cells (Annexin V+)
0 (Vehicle)8.5 ± 1.2
122.1 ± 2.5
1045.8 ± 3.1
10078.3 ± 4.6
Table 3: Inhibition of BTK Kinase Activity by this compound
This compound Conc. (nM)% BTK Kinase Inhibition
0.115.2 ± 2.1
152.6 ± 4.5
1091.3 ± 1.8
10098.7 ± 0.9

Experimental Protocols

Isolation of Primary CLL Cells
  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh peripheral blood samples of CLL patients using Ficoll-Paque density gradient centrifugation.

  • CLL Cell Enrichment: Enrich for CLL cells by negative selection of CD19+ B cells using a commercially available magnetic-activated cell sorting (MACS) kit.

  • Purity Assessment: Assess the purity of the isolated CD19+ CLL cells by flow cytometry (should be >95%).

  • Cell Culture: Culture the purified primary CLL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed primary CLL cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Culture primary CLL cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 48 hours)[5].

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol[5].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Lysis: Treat primary CLL cells with this compound for a short duration (e.g., 2-4 hours) to assess signaling inhibition. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[6].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-BTK (pY223), total BTK, phospho-PLCγ2, total PLCγ2, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use an antibody against GAPDH or β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Signaling Pathway and Mechanism of Action

This compound is designed to inhibit the kinase activity of BTK, a crucial enzyme in the BCR signaling cascade[2]. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets like PLCγ2, leading to the activation of pro-survival pathways including the NF-κB and AKT pathways[2][7]. By inhibiting BTK, this compound is expected to block these downstream signals, thereby inducing apoptosis in CLL cells.

BTK Signaling Pathway Diagram:

btk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 DAG_IP3 DAG / IP3 PIP2->DAG_IP3 AKT AKT DAG_IP3->AKT ERK ERK DAG_IP3->ERK NFkB NF-κB AKT->NFkB ERK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Btk_IN_17 This compound Btk_IN_17->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Off-target effects of Btk-IN-17 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Btk-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of this compound, particularly when used at high concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, orally active inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[2][3] By inhibiting BTK, this compound can modulate immune responses and is investigated for its therapeutic potential in B-cell malignancies and autoimmune diseases.[4]

Q2: Why are off-target effects a concern when using this compound at high concentrations?

A2: At high concentrations, the selectivity of any kinase inhibitor, including this compound, can decrease. This may lead to the inhibition of other kinases with similar ATP-binding pockets, resulting in unintended biological consequences, cellular toxicity, or misinterpretation of experimental data. A key off-target concern for many kinase inhibitors is the inhibition of the hERG channel, which can lead to cardiotoxicity.[1]

Q3: What are the first steps I should take if I suspect off-target effects are influencing my experimental results?

A3: If you suspect off-target effects, we recommend a multi-step approach:

  • Perform a dose-response experiment: Determine if the observed phenotype is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for BTK.

  • Use a structurally unrelated BTK inhibitor: If a different BTK inhibitor with a distinct chemical scaffold produces the same biological effect at a similar on-target potency, it is more likely an on-target effect.

  • Consult kinome profiling data: Review available kinase selectivity data to identify potential off-target kinases that might be responsible for the observed effects.

  • Perform a target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target, BTK, in your cellular model at the concentrations used.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected Cell Toxicity or Phenotype at High Concentrations Inhibition of off-target kinases essential for cell survival or other signaling pathways.1. Lower the concentration of this compound to a range where it is more selective for BTK.2. Perform a kinome-wide screen to identify potential off-target kinases (see Protocol 1).3. Use a rescue experiment by overexpressing a downstream effector of the suspected off-target kinase to see if the phenotype is reversed.
Discrepancy Between Biochemical and Cellular Assay Results Poor cell permeability, active efflux from the cell, or rapid metabolism of this compound in the cellular environment.1. Verify target engagement in your cellular system using a Cellular Thermal Shift Assay (CETSA) (see Protocol 2).2. Measure the intracellular concentration of this compound using mass spectrometry.
Inconsistent Results Across Experiments Issues with compound stability, solubility, or experimental variability.1. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly.2. Include appropriate positive and negative controls in every experiment.3. Perform regular quality control checks on your cell lines and reagents.

Data Presentation: Hypothetical Off-Target Profile of this compound

The following tables present a hypothetical but realistic kinase selectivity profile for this compound at a high concentration (1 µM), based on typical profiles of selective BTK inhibitors. This data is for illustrative purposes to guide your experimental design and interpretation.

Table 1: Hypothetical Kinase Selectivity of this compound at 1 µM

Kinase Family % Inhibition at 1 µM Known Role
BTK Tec 99% Primary Target
ITKTec68%T-cell signaling
TECTec65%T-cell and myeloid cell signaling
BMXTec55%Cytokine signaling, cell survival
SRCSrc48%Cell growth, differentiation, survival
LYNSrc45%B-cell and myeloid cell signaling
EGFRRTK15%Cell growth and proliferation
hERGIon Channel40%Cardiac action potential repolarization

Table 2: Hypothetical IC50 Values for On- and Off-Target Kinases

Target Biochemical IC50 (nM) Cellular IC50 (nM) Notes
BTK 5.2 15.8 High potency and selectivity for the primary target.
ITK350>1000Moderate biochemical inhibition, lower in cellular context.
TEC410>1000Moderate biochemical inhibition, lower in cellular context.
SRC850>2000Weaker inhibition, likely to be relevant only at high concentrations.
hERG25005000Potential for cardiotoxicity at micromolar concentrations.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the this compound dilution (or DMSO for control).

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with its target protein (BTK) in intact cells.

Materials:

  • Cell line of interest (e.g., a B-cell lymphoma line)

  • This compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for Western blotting (SDS-PAGE gels, transfer system, etc.)

  • Primary antibody against BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Harvesting and Heating:

    • Harvest cells and wash with cold PBS containing inhibitors.

    • Resuspend cells in PBS with inhibitors and aliquot into PCR tubes.

    • Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool to 4°C for 3 minutes.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble BTK in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities for BTK at each temperature and drug concentration.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn/Syk BCR->Lyn BTK BTK Lyn->BTK PLCg2 PLCγ2 BTK->PLCg2 Btk_IN_17 This compound Btk_IN_17->BTK IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified B-cell receptor (BCR) signaling pathway showing the inhibitory action of this compound on BTK.

Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., toxicity, altered phenotype) Check_Concentration Is this compound concentration >> BTK IC50? Start->Check_Concentration High_Concentration High Concentration: Potential Off-Target Effect Check_Concentration->High_Concentration Yes Low_Concentration Low Concentration: Likely On-Target Effect Check_Concentration->Low_Concentration No Perform_Kinome_Scan Perform Kinome Scan (Protocol 1) High_Concentration->Perform_Kinome_Scan Confirm_On_Target Confirm with Structurally Unrelated BTK Inhibitor Low_Concentration->Confirm_On_Target Identify_Off_Targets Identify Potential Off-Targets Perform_Kinome_Scan->Identify_Off_Targets Validate_Off_Targets Validate with Orthogonal Methods (e.g., siRNA, other inhibitors) Identify_Off_Targets->Validate_Off_Targets Perform_CETSA Perform CETSA (Protocol 2) Confirm_On_Target->Perform_CETSA Target_Engaged Target Engaged? Perform_CETSA->Target_Engaged Target_Engaged->Validate_Off_Targets Yes No_Engagement No Target Engagement: Check Compound/Assay Integrity Target_Engaged->No_Engagement No

Caption: Troubleshooting workflow for investigating unexpected results with this compound.

References

Btk-IN-17 stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Btk-IN-17. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, general best practices for small molecule storage in DMSO are recommended to ensure compound integrity. For maximal stability, it is advised to prepare a high-concentration stock solution, aliquot it into small, single-use volumes in tightly sealed vials, and store them at -20°C or, for long-term storage, at -80°C.[1][2] It is also crucial to use anhydrous DMSO to minimize degradation due to moisture.[1][3]

Q2: How stable is this compound in DMSO at -20°C?

A2: The precise stability of this compound in DMSO at -20°C has not been specifically documented in publicly available literature. However, studies on a wide range of small molecules stored in DMSO have shown that most compounds remain stable under these conditions.[4] Factors that can influence stability include the inherent chemical structure of the compound, the water content of the DMSO, and the number of freeze-thaw cycles.[1][3][4] For critical experiments, it is strongly recommended to perform a stability assessment using a method such as HPLC or LC-MS.

Q3: How many times can I freeze-thaw my this compound DMSO stock solution?

A3: It is best to avoid multiple freeze-thaw cycles to prevent potential degradation of the compound and the introduction of water into the DMSO stock.[2] One study on a diverse set of compounds found no significant loss after 11 freeze-thaw cycles, but this can be compound-specific.[1][4] The recommended practice is to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.[2]

Q4: What is the solubility of this compound in DMSO?

A4: While the exact solubility of this compound in DMSO is not specified, many Bruton's tyrosine kinase (BTK) inhibitors exhibit good solubility in DMSO.[5][6] For example, the BTK inhibitor branebrutinib (B606338) has a solubility of approximately 30 mg/mL in DMSO.[6] It is common practice to prepare stock solutions of small molecule inhibitors in DMSO at concentrations around 10 mM.[1][7]

Q5: How does this compound inhibit its target?

A5: this compound is a selective and orally active inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 value of 13.7 nM.[8] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[9][10][11] By inhibiting BTK, this compound blocks downstream signaling events, including the phosphorylation of phospholipase Cγ2 (PLCγ2).[8][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from powder. Perform a stability check of the existing stock solution using HPLC or LC-MS. Aliquot new stock solutions to avoid multiple freeze-thaw cycles.
Precipitation observed in stock solution upon thawing Poor solubility at lower temperatures or introduction of water.Gently warm the solution in a 37°C water bath to redissolve the compound.[5] Use anhydrous DMSO for preparing stock solutions. If precipitation persists, prepare a fresh, lower concentration stock solution.
Low potency or loss of activity in cell-based assays Compound degradation in cell culture media.Perform a stability study of this compound in the specific cell culture medium used. Minimize the pre-incubation time of the compound in the medium before adding to cells.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol provides a general framework for determining the stability of this compound in DMSO at -20°C over time using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
  • Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[1]

2. Storage Conditions:

  • Store the aliquots at -20°C.
  • Include a control sample stored at -80°C, where degradation is expected to be minimal.
  • Prepare a "time-zero" (T=0) sample that is analyzed immediately after preparation.[1]

3. Sample Analysis at Different Time Points:

  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from the -20°C storage.
  • Allow the aliquot to thaw completely at room temperature.
  • Prepare the sample for HPLC analysis by diluting it to a suitable concentration (e.g., 100 µM) with an appropriate solvent system (e.g., acetonitrile (B52724)/water).

4. HPLC Analysis:

  • Column: C18 reversed-phase column.[3]
  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid.[3]
  • Detection: Use a UV detector at a wavelength appropriate for this compound or a mass spectrometer (LC-MS) for more specific detection.
  • Quantification: Determine the peak area of this compound in the chromatogram.

5. Data Analysis:

  • Compare the peak area of the this compound sample at each time point to the peak area of the T=0 sample.
  • Calculate the percentage of this compound remaining at each time point.
  • Plot the percentage of remaining compound against time to visualize the stability profile.

Quantitative Data Summary

The following table should be populated with experimental data obtained from the stability protocol described above.

Storage TimeStorage TemperaturePercent this compound Remaining (Compared to T=0)Appearance of Degradation Products (Yes/No)
0-20°C100%No
1 Week-20°C
1 Month-20°C
3 Months-20°C
6 Months-20°C

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Btk_IN_17 This compound Btk_IN_17->BTK Inhibition Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound Stock in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Prep_Stock->Aliquot T0 Time-Zero (T=0) Immediate Analysis Aliquot->T0 Storage_Neg20 Store Aliquots at -20°C Aliquot->Storage_Neg20 HPLC Analyze by HPLC-UV or LC-MS T0->HPLC Time_Points Retrieve Aliquots at Specified Time Points Storage_Neg20->Time_Points Time_Points->HPLC Data_Analysis Calculate % Remaining vs. T=0 HPLC->Data_Analysis

References

How to minimize Btk-IN-17 toxicity in primary cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Btk-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in primary cell culture and to help troubleshoot potential issues, with a focus on minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, orally active inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[1][2][3][4] this compound works by binding to BTK and inhibiting its activity, thereby blocking downstream signaling pathways.[1] This leads to decreased proliferation and survival of B-cells.[2][3]

Q2: What are the potential causes of this compound toxicity in primary cell culture?

Toxicity in primary cell culture when using small molecule inhibitors like this compound can stem from several factors:

  • High Concentrations: Using concentrations significantly above the effective range can lead to off-target effects and cytotoxicity.[5]

  • Off-Target Effects: Although this compound is selective, at higher concentrations it may inhibit other kinases, leading to unintended cellular effects and toxicity.[6] Second-generation BTK inhibitors generally have fewer off-target effects compared to first-generation inhibitors.[2][6][7]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to primary cells at certain concentrations.

  • Prolonged Exposure: Continuous exposure to the inhibitor may disrupt normal cellular processes, leading to cumulative toxicity.

  • Compound Instability: Degradation of this compound in cell culture media can lead to a loss of potency and the generation of potentially toxic byproducts.[8]

  • Primary Cell Sensitivity: Primary cells are often more sensitive to chemical treatments than immortalized cell lines.[9]

Q3: What are the initial signs of toxicity in my primary cell culture?

Signs of this compound-induced toxicity can include:

  • A noticeable decrease in cell viability compared to vehicle-treated controls.

  • Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.

  • Increased presence of cellular debris in the culture medium.

  • Reduced proliferation rate.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in primary cell culture.

Problem Possible Cause Suggested Solution
High levels of cell death observed shortly after treatment. Inhibitor concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50.
Solvent (DMSO) concentration is too high.Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific primary cells (typically <0.1%). Run a vehicle-only control (media with the same DMSO concentration as the highest inhibitor concentration).
The primary cells are particularly sensitive.Consider reducing the initial seeding density or using specialized media formulations that may improve cell robustness.
Inconsistent results between experiments. Variability in primary cell donors.If possible, use cells from a single donor for a set of experiments or pool cells from multiple donors to average out biological variability.[5]
Instability of this compound stock solution.Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C. Prepare fresh dilutions for each experiment.[8]
Inconsistent cell health or density at the time of treatment.Standardize your cell culture procedures to ensure consistent cell health and density before starting experiments.
Inhibitor appears to lose efficacy over time. Degradation of this compound in the culture medium.Perform a time-course experiment to determine the stability of this compound in your specific culture conditions. Consider replenishing the media with fresh inhibitor at regular intervals for long-term experiments.[8]
Cellular metabolism of the inhibitor.Primary cells may metabolize the compound. If feasible, analyze the culture supernatant for the presence of the parent compound and potential metabolites.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Note that optimal concentrations can vary significantly between different primary cell types and experimental conditions.

Parameter Value Reference
IC50 (BTK) 13.7 nM[1]
hERG Channel Inhibition IC50 8.6 µM[1]
Recommended Starting Concentration Range for Primary Cells 10 nM - 1 µMBased on IC50 and general guidance for selective inhibitors
Typical Final DMSO Concentration in Culture ≤ 0.1%General recommendation for primary cell culture

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the concentration range of this compound that effectively inhibits the target without causing significant cytotoxicity in the primary cell type of interest.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover overnight (for adherent cells).

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Carefully remove the old medium and add the prepared this compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to generate a dose-response curve and determine the concentration at which toxicity is observed.

Protocol 2: Assessing On-Target Activity by Western Blot for Phospho-BTK

Objective: To confirm that this compound is inhibiting its intended target in primary cells by measuring the phosphorylation status of BTK.

Materials:

  • Primary cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-BTK (Tyr223), anti-total BTK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat primary cells with a non-toxic concentration of this compound (determined from Protocol 1) and a vehicle control for a suitable duration (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total BTK to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phospho-BTK to total BTK. A decrease in this ratio in this compound-treated cells indicates on-target activity.

Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Btk_IN_17 This compound Btk_IN_17->BTK IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFAT NFAT IP3->NFAT NFkB NF-κB DAG->NFkB MAPK MAPK DAG->MAPK Proliferation Proliferation & Survival NFkB->Proliferation NFAT->Proliferation MAPK->Proliferation

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Primary Cell Culture dose_response 1. Dose-Response Assay (e.g., MTT, CellTiter-Glo®) start->dose_response determine_conc 2. Determine Non-Toxic Concentration Range dose_response->determine_conc on_target_assay 3. On-Target Validation (e.g., Western Blot for p-BTK) determine_conc->on_target_assay phenotypic_assay 4. Functional/Phenotypic Assays on_target_assay->phenotypic_assay end End: Data Analysis & Interpretation phenotypic_assay->end

Caption: General experimental workflow for assessing the effects of this compound in primary cell culture.

Troubleshooting_Tree start High Cell Toxicity Observed check_conc Is inhibitor concentration within optimal range? start->check_conc check_dmso Is final DMSO concentration <0.1%? check_conc->check_dmso Yes solution_conc Solution: Perform dose-response to find optimal concentration. check_conc->solution_conc No check_cells Are primary cells healthy and at optimal density? check_dmso->check_cells Yes solution_dmso Solution: Reduce DMSO concentration and run vehicle control. check_dmso->solution_dmso No solution_cells Solution: Optimize cell culture conditions and protocols. check_cells->solution_cells No

Caption: A troubleshooting decision tree for addressing high toxicity of this compound in primary cells.

References

Interpreting unexpected results with Btk-IN-17 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Btk-IN-17 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective and orally active inhibitor of Bruton's tyrosine kinase (BTK). It functions by targeting the BTK enzyme, a key component in the B-cell receptor (BCR) signaling pathway.[1] Inhibition of BTK disrupts downstream signaling cascades that are crucial for B-cell proliferation, differentiation, and survival.[1] Specifically, this compound has been shown to decrease the phosphorylation of BTK at tyrosine 223 (p-BTK Y223) and its downstream substrate, phospholipase Cγ2 (PLCγ2).

Q2: What are the known off-target effects of this compound?

While this compound is designed to be a selective BTK inhibitor, researchers should be aware of potential off-target activities. One identified off-target effect is the inhibition of the hERG channel, which is involved in cardiac repolarization. It is advisable to consider this potential activity when interpreting results, especially in cardiovascular-related studies.

Q3: My cell viability results are inconsistent when using this compound. What could be the cause?

Inconsistent cell viability can stem from several factors. One possibility is the differential sensitivity of cell lines to BTK inhibition. The genetic background and activation state of the B-cell receptor pathway in your specific cell line can influence the response to this compound. Additionally, ensure the compound is fully solubilized and stable in your culture media, as precipitation can lead to variable effective concentrations. Finally, consider the possibility of off-target effects influencing cell viability, particularly at higher concentrations.

Q4: I am not observing the expected decrease in PLCγ2 phosphorylation after this compound treatment. What should I check?

First, confirm the activity of your this compound stock. If possible, test it in a cell-free biochemical kinase assay. Second, ensure that the B-cell receptor pathway is adequately stimulated in your experimental setup, as BTK-mediated PLCγ2 phosphorylation is dependent on upstream signaling. Third, verify the specificity and sensitivity of your phospho-PLCγ2 antibody. It is also important to include appropriate positive and negative controls in your Western blot analysis. Lastly, consider the possibility of alternative signaling pathways that might lead to PLCγ2 phosphorylation in your specific cell model, independent of BTK activity.

Troubleshooting Guides

Issue 1: Unexpected High Cell Viability or Lack of Efficacy
Potential Cause Troubleshooting Steps
Compound Inactivity or Degradation 1. Verify the integrity and concentration of your this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Store the compound according to the manufacturer's recommendations to prevent degradation.
Cell Line Resistance 1. Confirm that your cell line expresses functional BTK and that the B-cell receptor signaling pathway is active. 2. Consider sequencing the BTK gene in your cell line to check for mutations that may confer resistance. 3. Test a range of this compound concentrations to determine the IC50 in your specific cell line.
Suboptimal Assay Conditions 1. Optimize the cell seeding density and treatment duration. 2. Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all wells and is not affecting cell viability.
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Potential Cause Troubleshooting Steps
High Compound Concentration 1. Perform a dose-response curve to identify the optimal concentration range for BTK inhibition without inducing significant cytotoxicity. 2. Use the lowest effective concentration of this compound for your experiments.
Off-Target Kinase Inhibition 1. Refer to the this compound kinase selectivity profile to identify potential off-target kinases that may be expressed in your cell line. 2. If a specific off-target is suspected, use a more selective inhibitor for that kinase as a control to dissect the observed phenotype.
hERG Channel Inhibition 1. If working with cell types where hERG channel activity is relevant (e.g., cardiomyocytes), consider performing electrophysiological assays to directly measure the effect of this compound on hERG currents. 2. Compare the observed phenotype with that of known hERG channel blockers.

Quantitative Data

Table 1: this compound Inhibitory Activity

TargetAssay TypeIC50
BTKBiochemical13.7 nM
p-BTK (Y223)Cellular (Ramos cells)Concentration-dependent decrease
p-PLCγ2 (Y1217)Cellular (Ramos cells)Concentration-dependent decrease
hERG ChannelElectrophysiology8.6 µM

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK and Phospho-PLCγ2
  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), and total PLCγ2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein levels.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compound dilutions to the appropriate wells and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Btk_IN_17 This compound Btk_IN_17->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream

Caption: this compound inhibits the B-Cell Receptor signaling pathway.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cells Assess Cell Line Viability & BTK Status Start->Check_Cells Check_Assay Review Assay Protocol & Controls Start->Check_Assay Hypothesis Formulate Hypothesis (e.g., Off-target effect, Resistance) Check_Compound->Hypothesis Check_Cells->Hypothesis Check_Assay->Hypothesis Experiment Design & Perform Confirmatory Experiment Hypothesis->Experiment Analyze Analyze Results & Refine Hypothesis Experiment->Analyze Analyze->Hypothesis

References

Technical Support Center: Optimizing Btk-IN-17 Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Btk-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and orally active covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By covalently binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, this compound irreversibly inactivates the enzyme. This blockade of BTK signaling leads to the inhibition of downstream pathways, such as the NF-κB and MAPK pathways, which are involved in inflammatory responses.[1] This mechanism of action makes this compound a promising candidate for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis.

Q2: What is a recommended starting dose for this compound in a rat model of inflammation?

A2: Based on preclinical studies in a rat collagen-induced arthritis (CIA) model, oral doses of 10, 30, and 50 mg/kg, administered once daily, have been shown to produce significant anti-inflammatory effects. An intravenous dose of 1 mg/kg and an oral dose of 10 mg/kg have also been used to assess pharmacokinetic properties. The optimal dose for your specific study will depend on the animal model, the severity of the disease, and the desired level of target engagement. A dose-response study is recommended to determine the most effective dose with minimal toxicity for your experimental conditions.

Q3: How can I assess the in vivo efficacy of this compound?

A3: The efficacy of this compound in a model like collagen-induced arthritis in rats can be assessed through a combination of clinical, histological, and biomarker evaluations.

  • Clinical Assessment: This involves monitoring physical signs of the disease, such as paw swelling (measured with calipers), arthritis score (based on a graded scale of inflammation), and changes in body weight.[2]

  • Histopathological Analysis: At the end of the study, joint tissues can be collected, sectioned, and stained (e.g., with H&E) to evaluate the extent of inflammation, synovial hyperplasia, and cartilage/bone erosion.

  • Biomarker Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or joint tissue can be measured by ELISA. Additionally, assessing the phosphorylation of downstream targets of BTK, such as PLCγ2, can provide a direct measure of the inhibitor's activity.

Q4: How do I measure target engagement of this compound in vivo?

A4: Measuring target engagement, or BTK occupancy, is critical to confirm that this compound is reaching its target and to correlate target inhibition with efficacy. This is typically done by measuring the percentage of BTK that is bound by the inhibitor in a specific tissue. Spleen and peripheral blood mononuclear cells (PBMCs) are commonly used for this purpose. The general principle involves lysing the cells or tissue and then using a probe that binds to the unoccupied BTK. The amount of free BTK can then be quantified, often by ELISA or mass spectrometry-based methods, and compared to the total amount of BTK to calculate the percentage of occupancy.[1][3][4][5]

Troubleshooting Guides

Problem: Sub-optimal in vivo efficacy is observed despite using the recommended dose.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Bioavailability 1. Optimize Vehicle Formulation: this compound is likely a poorly water-soluble compound. Ensure you are using an appropriate vehicle for oral gavage. A common starting point for such compounds is a suspension in 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose (CMC) with 0.1-0.5% (v/v) Tween 80 in water.[6][7] Alternatively, a solution using co-solvents can be tested, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Always prepare fresh formulations and ensure the compound is fully suspended or dissolved before administration. 2. Verify Administration Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs.
Sub-optimal Dosing Regimen 1. Increase Dosing Frequency: The pharmacokinetic profile of this compound might necessitate more frequent dosing to maintain adequate BTK occupancy. Consider splitting the daily dose into two administrations (e.g., 25 mg/kg twice daily instead of 50 mg/kg once daily). 2. Conduct a Dose-Escalation Study: The optimal effective dose can vary between different animal strains and disease models. Perform a dose-escalation study to identify the dose that provides the best therapeutic window (maximum efficacy with acceptable toxicity).
Insufficient Target Engagement 1. Measure BTK Occupancy: Directly measure BTK occupancy in a relevant tissue (e.g., spleen) at different time points after dosing. This will confirm if the administered dose is sufficient to inhibit the target over the desired period. A sustained BTK occupancy of >90% is often correlated with efficacy for BTK inhibitors. 2. Assess Downstream Signaling: Analyze the phosphorylation status of BTK's immediate downstream targets, such as PLCγ2, in tissue samples from treated animals to confirm functional inhibition of the pathway.
Model-Specific Resistance 1. Evaluate Disease Model: The chosen animal model may have intrinsic resistance mechanisms. For instance, in the CIA model, the timing of treatment initiation (prophylactic vs. therapeutic) can significantly impact the outcome.[9] 2. Consider Combination Therapy: If monotherapy is not sufficiently effective, consider combining this compound with another agent that has a complementary mechanism of action, such as methotrexate (B535133) in the context of arthritis.[2]
Problem: Signs of toxicity are observed in the treated animals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
On-Target Toxicity 1. Reduce the Dose: The observed toxicity may be a direct result of excessive BTK inhibition. Lower the dose of this compound and re-evaluate both efficacy and toxicity. 2. Monitor for Known BTK Inhibitor Toxicities: Be aware of potential class-specific toxicities. For instance, some BTK inhibitors have been associated with pancreatic toxicity in rats.[10][11] Monitor relevant clinical signs and consider collecting pancreas tissue for histopathological analysis at the end of the study.
Off-Target Effects 1. Assess Kinase Selectivity: Although this compound is reported to be selective, high concentrations in vivo could lead to inhibition of other kinases, causing off-target toxicities. If possible, perform a kinase panel screening to understand the broader selectivity profile of this compound. 2. Correlate with Pharmacokinetics: Measure the plasma concentration of this compound to determine if the observed toxicity correlates with high drug exposure.
Vehicle-Related Toxicity 1. Evaluate Vehicle Tolerance: The vehicle itself may be causing adverse effects, especially with chronic administration. Include a vehicle-only control group and monitor for any signs of toxicity. If the vehicle is suspected, try an alternative formulation.[7]

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Sprague-Dawley Rats

This protocol provides a general framework for inducing arthritis in rats to test the anti-inflammatory efficacy of this compound.

Materials:

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)[10][12]

  • 0.1 M Acetic Acid

  • Male Sprague-Dawley rats (6-8 weeks old)

  • Syringes and needles (26-28 gauge)

Procedure:

  • Collagen Emulsion Preparation: Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Prepare an emulsion by mixing the collagen solution with an equal volume of CFA or IFA. The emulsion should be stable and not separate upon standing.

  • Primary Immunization (Day 0): Anesthetize the rats. Inject 100-200 µL of the collagen emulsion intradermally at the base of the tail.[10][12]

  • Booster Immunization (Day 7): Prepare a fresh collagen emulsion with IFA. Administer a booster injection of 100-200 µL at a different site near the base of the tail.[13]

  • Treatment Initiation: Begin oral administration of this compound or vehicle control daily, typically starting from the day of the booster immunization (prophylactic regimen) or upon the first signs of arthritis (therapeutic regimen).

  • Clinical Assessment: Monitor the rats daily or every other day for signs of arthritis.

    • Arthritis Score: Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per rat is 16.

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

    • Body Weight: Record the body weight of each animal.

  • Termination: At the end of the study (typically around day 21-28), euthanize the animals and collect blood for serum cytokine analysis and hind paws for histopathology.

Protocol 2: Vehicle Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for administering poorly water-soluble compounds like this compound to rats.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

  • Calculate the required amount of this compound for the desired final concentration.

  • In a sterile tube, dissolve the this compound powder in DMSO. Vortex or sonicate until fully dissolved.

  • Add PEG300 to the DMSO solution and mix thoroughly.

  • Add Tween-80 to the mixture and vortex until homogeneous.

  • Slowly add the sterile saline while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for homogeneity. Prepare fresh daily before administration.

Protocol 3: Measurement of BTK Occupancy in Rat Spleen

This protocol outlines a general procedure for assessing BTK target engagement in spleen tissue.

Materials:

  • Spleen tissue from treated and vehicle control rats

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotinylated BTK probe (a molecule that covalently binds to the same site as this compound)

  • Streptavidin-coated plates

  • Anti-BTK antibody

  • Detection reagents (e.g., HRP-conjugated secondary antibody and substrate)

  • Plate reader

Procedure:

  • Tissue Homogenization: Harvest the spleen and immediately snap-freeze it in liquid nitrogen or process it fresh. Homogenize the spleen tissue in ice-cold lysis buffer.

  • Lysate Preparation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant (protein lysate). Determine the protein concentration of the lysate.

  • BTK Occupancy Assay (ELISA-based):

    • Coat a 96-well plate with an anti-BTK capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add a standardized amount of protein lysate to the wells and incubate to allow the capture antibody to bind to total BTK.

    • Add the biotinylated BTK probe. The probe will bind to any BTK that is not already occupied by this compound.

    • Add streptavidin-HRP, which will bind to the biotinylated probe.

    • Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of HRP.

    • Read the signal on a plate reader.

  • Calculation: The signal intensity is inversely proportional to the BTK occupancy by this compound. A standard curve can be generated using known concentrations of free BTK to quantify the amount of unoccupied BTK in the samples. The percentage of BTK occupancy is calculated as: [1 - (Unoccupied BTK in treated sample / Unoccupied BTK in vehicle sample)] x 100.

Visualizations

Btk_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB MAPK MAPK IP3_DAG->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB->Gene_Expression MAPK->Gene_Expression Btk_IN_17 This compound Btk_IN_17->BTK Inhibition

Caption: this compound inhibits the BTK signaling pathway.

Experimental_Workflow cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Immunization Primary Immunization (Day 0) Booster Booster Immunization (Day 7) Immunization->Booster Dosing Daily Oral Dosing (this compound or Vehicle) Booster->Dosing Clinical_Scoring Clinical Scoring (Paw Swelling, Arthritis Index) Dosing->Clinical_Scoring Termination Study Termination (Day 21-28) Clinical_Scoring->Termination Analysis Histopathology & Biomarker Analysis Termination->Analysis

Caption: Workflow for in vivo efficacy testing in a CIA model.

Troubleshooting_Logic Start Sub-optimal Efficacy Observed Check_Formulation Is the formulation and administration optimal? Start->Check_Formulation Check_Dose Is the dose and frequency adequate? Check_Formulation->Check_Dose Yes Optimize_Formulation Optimize Vehicle & Verify Technique Check_Formulation->Optimize_Formulation No Check_Target Is there sufficient target engagement? Check_Dose->Check_Target Yes Adjust_Dose Adjust Dose/Frequency Check_Dose->Adjust_Dose No Measure_Occupancy Measure BTK Occupancy & Downstream Signaling Check_Target->Measure_Occupancy No Reevaluate_Model Re-evaluate Model or Consider Combo Check_Target->Reevaluate_Model Yes

Caption: Troubleshooting logic for sub-optimal in vivo efficacy.

References

Technical Support Center: Btk-IN-17 & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Btk-IN-17 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure accurate data interpretation.

Troubleshooting Guide

This section addresses specific issues that may arise during cell viability experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My metabolic cell viability assay (e.g., MTT, MTS, XTT, or Resazurin) results are inconsistent or show an unexpected increase in viability after this compound treatment. What is happening?

A1: This is a common artifact observed with kinase inhibitors that modulate cellular metabolism. This compound, as a Bruton's tyrosine kinase (BTK) inhibitor, can significantly alter cellular metabolic pathways, including glycolysis and mitochondrial respiration.[1][2] Assays relying on mitochondrial dehydrogenase activity (MTT, MTS, XTT) or general cellular reductase activity (Resazurin) can be directly affected by these changes, leading to an over- or underestimation of cell viability that is independent of actual cell death.[3][4]

Troubleshooting Steps:

  • Run a Cell-Free Control: To test for direct chemical interference, incubate this compound in your cell culture medium without cells and perform the viability assay. A change in signal in the absence of cells indicates a direct reaction between the compound and the assay reagent.

  • Switch to a Non-Metabolic Assay: It is highly recommended to use an alternative cell viability assay that measures different cellular parameters.[5] Good alternatives include:

    • ATP-Based Assays (e.g., CellTiter-Glo®): Measure intracellular ATP levels as an indicator of viable, metabolically active cells. This method is generally less susceptible to direct interference from compounds that alter mitochondrial function without causing cell death.[5]

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, providing a marker for cytotoxicity.[6]

    • Protein Quantification Assays (e.g., Sulforhodamine B - SRB): Measures total protein content, which correlates with cell number.[4]

    • Direct Cell Counting (Trypan Blue Exclusion): A straightforward method to distinguish viable from non-viable cells based on membrane integrity.[5]

Q2: I'm observing precipitate in my cell culture medium after adding this compound. How can I resolve this?

A2: Precipitation of the compound in the aqueous culture medium is a common issue for many small molecule inhibitors, which are often lipophilic.

Troubleshooting Steps:

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.[1] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.

  • Optimize Stock Solution and Dilution: this compound is soluble in DMSO at high concentrations (e.g., 100 mg/mL).[7] Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your culture medium.

  • Gentle Warming: Briefly warming the solution in a 37°C water bath can help dissolve the compound. However, avoid prolonged heating to prevent degradation.[1]

  • Sonication: If warming is insufficient, gentle sonication of the stock solution can aid in dissolution.[7]

Q3: The IC50 value I'm obtaining for this compound is different from what I expected or varies between experiments.

A3: IC50 values can be influenced by several experimental factors.

Troubleshooting Steps:

  • Cell Line Specificity: IC50 values are highly dependent on the cell line being used, including its origin, passage number, and the expression level of BTK.

  • Assay Duration: The length of exposure to this compound will significantly impact the IC50 value. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

  • Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all wells and experiments.

  • Compound Stability: this compound stock solutions should be stored properly (e.g., at -80°C for long-term storage) and aliquoted to avoid repeated freeze-thaw cycles.[7] The stability of the compound in aqueous culture medium at 37°C over the course of your experiment should also be considered.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a selective and orally active inhibitor of Bruton's tyrosine kinase (BTK).[7] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[8][9] this compound works by inhibiting BTK, which in turn decreases the phosphorylation of downstream signaling molecules like PLCγ2.[10]

Q: What are the potential off-target effects of this compound?

A: While this compound is designed to be selective, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Second-generation BTK inhibitors generally have improved selectivity compared to first-generation inhibitors, minimizing off-target effects on kinases like EGFR, ITK, and TEC.[11][12] It is always advisable to confirm key findings using a second, structurally distinct BTK inhibitor or through genetic approaches like siRNA-mediated knockdown of BTK.

Q: What is a typical starting concentration range for this compound in cell viability assays?

A: Based on its potent in vitro activity against BTK (IC50 of ~7 nM for some covalent inhibitors), a good starting point for cell-based assays would be a wide concentration range, for example, from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM).[10][13] The optimal concentration range will depend on the specific cell line and the duration of the experiment. For instance, in Ramos cells, a B-cell lymphoma line, similar covalent BTK inhibitors show effects on proliferation at submicromolar concentrations.[13][14]

Quantitative Data Summary

The following table summarizes key quantitative data for BTK inhibitors, which can serve as a reference for experimental design with this compound.

ParameterValueContextReference
This compound (and similar covalent inhibitors)
In vitro BTK IC50~7 nMBiochemical assay[13]
Cellular EC50 (p-BTK Y223)~475 nMInhibition of autophosphorylation in cells[13]
Cellular EC50 (p-PLCγ2 Y759)~318 nMInhibition of downstream effector phosphorylation[13]
Solubility
This compound in DMSO100 mg/mLStock solution preparation[7]
General Recommendations
Final DMSO concentration in cell culture< 0.5%To avoid solvent toxicity[1]

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle-only (DMSO) and untreated controls.

  • Add the diluted this compound or controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.

Protocol 2: Western Blot for BTK Pathway Inhibition

This protocol allows for the verification of this compound's on-target activity by assessing the phosphorylation status of BTK and its downstream targets.

Materials:

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time (a short incubation, e.g., 1-4 hours, is often sufficient to observe signaling changes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Btk_IN_17 This compound Btk_IN_17->BTK Inhibits DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PIP3 PIP3 PIP3->BTK PKC_Ca PKC / Ca2+ Flux DAG_IP3->PKC_Ca NFkB NF-κB PKC_Ca->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent Viability Assay Results check_interference Run Cell-Free Compound Control start->check_interference interference_yes Direct Interference Confirmed check_interference->interference_yes Signal Change interference_no No Direct Interference check_interference->interference_no No Change switch_assay Switch to Non-Metabolic Assay (ATP, LDH, etc.) interference_yes->switch_assay optimize_protocol Optimize Protocol (Concentration, Time, Density) interference_no->optimize_protocol validate_target Validate On-Target Effect (Western Blot) switch_assay->validate_target end Reliable Viability Data validate_target->end optimize_protocol->validate_target

References

Technical Support Center: Overcoming Btk-IN-17 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Btk-IN-17, particularly in the context of acquired resistance in cell lines.

Disclaimer: this compound is a selective, orally active, and covalent Bruton's tyrosine kinase (BTK) inhibitor.[1] While specific data on resistance to this compound is limited in the public domain, the mechanisms of resistance to other covalent BTK inhibitors, such as ibrutinib (B1684441), are well-documented. This guide extrapolates from the extensive research on ibrutinib and other covalent BTK inhibitors to provide relevant troubleshooting strategies. Resistance to this class of inhibitors often involves mutations in the BTK gene or activation of bypass signaling pathways.[2][3][4][5][6]

Troubleshooting Guide

This guide is designed to help you identify and address potential issues when you observe reduced efficacy of this compound in your cell line experiments.

Observed Problem Potential Cause Recommended Action
Decreased cell death or reduced inhibition of proliferation in a previously sensitive cell line after prolonged this compound treatment. 1. Acquired mutation in BTK: The most common resistance mechanism for covalent BTK inhibitors is a mutation at the Cysteine 481 (C481) residue in the ATP-binding domain, which prevents covalent binding.[6][7] 2. Acquired mutation in downstream signaling molecules: Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2) can lead to BTK-independent pathway activation.[3][5][8]1. Sequence the BTK and PLCG2 genes: Perform Sanger or next-generation sequencing to identify mutations in the kinase domain of BTK (specifically around C481) and in key functional domains of PLCG2. 2. Switch to a non-covalent BTK inhibitor: Non-covalent inhibitors do not rely on binding to C481 and can be effective against C481-mutant cell lines.[2][7][9] 3. Consider combination therapy: Combine this compound with inhibitors of downstream or parallel pathways (see FAQs for details).
No significant change in BTK phosphorylation (p-BTK Y223) upon this compound treatment in a resistant cell line. 1. BTK C481 mutation: Prevents the covalent binding of this compound, leaving the kinase active. 2. Increased BTK protein expression: Cells may overexpress BTK to overcome inhibition.1. Confirm BTK C481 mutation status via sequencing. 2. Perform Western blot analysis: Quantify total BTK and p-BTK levels to assess for overexpression. 3. Utilize a BTK degrader (PROTAC): These molecules induce the degradation of the entire BTK protein, overcoming resistance from both C481 mutations and overexpression.[2][10][11]
BTK phosphorylation is inhibited, but downstream signaling (e.g., p-PLCγ2, p-ERK, p-AKT) remains active. 1. PLCG2 gain-of-function mutation: Leads to constitutive activation of downstream signaling independent of BTK phosphorylation.[3][5][8] 2. Activation of bypass pathways: Upregulation of parallel signaling cascades, such as the PI3K/Akt/mTOR or MAPK pathways, can sustain cell survival and proliferation.[2][4][12]1. Sequence the PLCG2 gene. 2. Profile key signaling pathways: Use Western blotting or phospho-flow cytometry to assess the activation status of key nodes in the PI3K/Akt/mTOR and MAPK pathways. 3. Implement combination therapy: Target the activated bypass pathway with a specific inhibitor (e.g., a PI3K inhibitor).[2][13]
Initial response to this compound followed by rapid regrowth of the cell population. Clonal selection of a pre-existing resistant subpopulation or rapid acquisition of resistance. 1. Perform single-cell cloning and drug sensitivity testing: Isolate and characterize clones from the resistant population to determine their individual sensitivity to this compound. 2. Consider early combination therapy: Prophylactic use of combination therapies may prevent or delay the emergence of resistance.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of resistance to covalent BTK inhibitors like this compound?

A1: The most common mechanisms are:

  • On-target mutations: Primarily, a substitution at the Cysteine 481 residue of BTK, which is the site of covalent binding for this compound. This prevents the inhibitor from irreversibly binding to and inactivating BTK.[6][7]

  • Mutations in downstream effectors: Gain-of-function mutations in PLCG2, a key substrate of BTK, can lead to downstream signaling activation even when BTK is inhibited.[3][5][8]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel survival pathways, such as the PI3K-Akt-mTOR and MAPK/ERK pathways, to circumvent the block in BCR signaling.[2][4][12]

  • Epigenetic reprogramming: Nongenetic mechanisms can also contribute to resistance by altering the signaling network of the cancer cells.[14][15][16]

Q2: How can I experimentally confirm if my cell line has developed resistance to this compound?

A2: You can perform the following experiments:

  • Dose-response curve: Generate a new dose-response curve for this compound and compare the IC50 value to that of the parental, sensitive cell line. A significant rightward shift in the curve indicates resistance.

  • Western blot analysis: Assess the phosphorylation status of BTK (Y223) and its downstream targets like PLCγ2 (Y1217), AKT, and ERK in the presence and absence of this compound.[1] In resistant cells, you may see a lack of inhibition of downstream signaling.

  • Genetic sequencing: Sequence the kinase domain of the BTK gene and the entire coding sequence of the PLCG2 gene to identify potential resistance-conferring mutations.

Q3: What are the therapeutic strategies to overcome this compound resistance in my cell line models?

A3: Several strategies can be employed:

  • Next-Generation BTK Inhibitors: Utilize non-covalent BTK inhibitors that do not require binding to C481 and are effective against cell lines with C481 mutations.[2][7][9]

  • Combination Therapy:

    • BCL2 Inhibitors (e.g., Venetoclax): Targeting the anti-apoptotic protein BCL2 can be highly effective in BTK inhibitor-resistant cells.[2][9][17]

    • PI3K Inhibitors: If the PI3K/Akt pathway is activated as a bypass mechanism, combining this compound with a PI3K inhibitor can restore sensitivity.[2][13]

    • Immune Checkpoint Inhibitors: In some contexts, combining BTK inhibitors with checkpoint inhibitors like anti-PD-1/PD-L1 antibodies has shown efficacy.[2]

  • BTK Degraders (PROTACs): These novel agents induce the proteasomal degradation of the entire BTK protein, including mutated forms, offering a way to overcome resistance.[2][10][11]

Q4: Can resistance to this compound be reversible?

A4: Resistance due to genetic mutations (e.g., in BTK or PLCG2) is generally considered stable and irreversible. However, resistance mediated by non-genetic or epigenetic mechanisms might be reversible upon withdrawal of the drug, although this is less common and often transient.[14][15][16]

Experimental Protocols

Protocol 1: Assessment of BTK and Downstream Signaling by Western Blot

  • Cell Lysis:

    • Culture parental and suspected this compound resistant cells.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified time (e.g., 2-4 hours).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-BTK (Tyr223)

      • Total BTK

      • Phospho-PLCγ2 (Tyr1217)

      • Total PLCγ2

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Sanger Sequencing of the BTK Kinase Domain

  • Genomic DNA/RNA Extraction:

    • Extract genomic DNA or total RNA from both parental and resistant cell lines.

    • If starting with RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification:

    • Design primers flanking the BTK kinase domain (exons 13-19). Pay special attention to the region containing the C481 codon (in exon 15).

    • Perform PCR to amplify the target region.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product and sequencing primers to a sequencing facility.

  • Data Analysis:

    • Align the sequencing results from the resistant cell line to the reference sequence of BTK from the parental line to identify any mutations.

Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation (Y1217) PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Transcription Btk_IN_17 This compound Btk_IN_17->BTK Inhibition (Covalent binding at C481) Resistance_Mechanisms cluster_resistance Resistance Mechanisms Btk_IN_17 This compound BTK BTK Btk_IN_17->BTK Inhibits PLCG2 PLCγ2 BTK->PLCG2 Activates Downstream Downstream Signaling (Proliferation, Survival) PLCG2->Downstream BTK_C481S BTK C481S Mutation BTK_C481S->BTK Prevents Inhibition PLCG2_mut PLCγ2 Activating Mutation PLCG2_mut->PLCG2 Constitutive Activation Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Bypass->Downstream Activates Independently Troubleshooting_Workflow start Reduced this compound Efficacy Observed ic50 Confirm Resistance: Perform IC50 Shift Assay start->ic50 sequence Sequence BTK and PLCG2 genes ic50->sequence Resistance Confirmed western Profile Signaling Pathways (p-BTK, p-PLCγ2, p-Akt) ic50->western Resistance Confirmed mutation_found Mutation Identified? sequence->mutation_found pathway_analysis Bypass Pathway Activated? western->pathway_analysis btk_mut BTK C481S or other kinase domain mutation mutation_found->btk_mut Yes (BTK) plcg2_mut PLCG2 activating mutation mutation_found->plcg2_mut Yes (PLCG2) mutation_found->pathway_analysis No solution1 Strategy: Use Non-covalent BTKi or BTK Degrader btk_mut->solution1 solution2 Strategy: Combine with downstream inhibitor (e.g., PI3K inhibitor) plcg2_mut->solution2 pi3k_active PI3K/Akt Pathway Active pathway_analysis->pi3k_active Yes solution3 Strategy: Combine with BCL2 inhibitor (e.g., Venetoclax) pathway_analysis->solution3 No, consider alternative targets pi3k_active->solution2

References

Validation & Comparative

Btk-IN-17 versus ibrutinib in a head-to-head comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical target, particularly in B-cell malignancies. Ibrutinib (B1684441), the first-in-class BTK inhibitor, has revolutionized treatment paradigms for several B-cell cancers.[1][2][3][4][5] Btk-IN-17 is a more recent entrant, described as a potent and selective BTK inhibitor.[6][7] This guide provides an objective comparison of this compound and ibrutinib based on available preclinical data, presenting a synthesized analysis in the absence of direct head-to-head studies.

Biochemical and Cellular Potency

A direct comparison of inhibitory activity from a single study is unavailable. However, by collating data from various sources, we can approximate the relative potency of these two inhibitors.

ParameterThis compoundIbrutinibReference
BTK IC50 (Biochemical Assay) 2.1 nM[6], 13.7 nM[7]~0.5 nM[6][7]
Cellular BTK Inhibition Decreases p-BTKY223 and p-PLCγ2Y1217 in Ramos cellsInhibits BCR signaling in various B-cell lines[7]
hERG Channel Inhibition IC50 8.6 µM-[7]

In Vivo Efficacy and Pharmacokinetics

Data on the in vivo performance of this compound is limited to preclinical models, while ibrutinib has extensive clinical data.

ParameterThis compound (in rats)Ibrutinib (in humans)Reference
Administration Route Intravenous (i.v.) and Oral (p.o.)Oral[7]
Dose 1 mg/kg (i.v.), 10 mg/kg (p.o.)420 mg or 560 mg once daily (indication-dependent)[7]
Key Pharmacokinetic Observation At 10 mg/kg p.o., plasma concentration reached 125 nM and BTK occupancy was 79% at 1 hour, with 62% occupancy maintained at 24 hours.Rapid absorption with median Tmax of 1-2 hours.[7]
In Vivo Efficacy Model Demonstrated good anti-inflammatory effects in a rat model at 10, 30, and 50 mg/kg daily for 10 days.Established efficacy in various B-cell malignancy models and clinical trials.[7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the BTK signaling pathway and a general workflow for assessing BTK inhibitor efficacy.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK Phosphorylation PIP3 PIP3 PIP3->BTK Recruitment to membrane PLCy2 PLCγ2 BTK->PLCy2 Activation IP3_DAG IP3 & DAG PLCy2->IP3_DAG NF_kB_MAPK NF-κB & MAPK Pathways IP3_DAG->NF_kB_MAPK Proliferation_Survival Cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival Btk_IN_17 This compound Btk_IN_17->BTK Inhibition Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Kinase Activity - IC50) Cellular_Assay Cellular Assay (p-BTK levels, Cell Viability) Biochemical_Assay->Cellular_Assay Selectivity_Panel Kinase Selectivity Panel Cellular_Assay->Selectivity_Panel PK_Study Pharmacokinetics (Animal Model) Selectivity_Panel->PK_Study Efficacy_Study Efficacy Study (Disease Model) PK_Study->Efficacy_Study

Caption: General BTK Inhibitor Evaluation Workflow.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for the evaluation of BTK inhibitors, largely based on methodologies used for ibrutinib.

Biochemical BTK Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to block 50% of BTK enzymatic activity.

  • Reagents and Materials : Recombinant human BTK enzyme, kinase buffer, ATP, substrate (e.g., a poly-Glu-Tyr peptide), test inhibitor (this compound or ibrutinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • The test inhibitor is serially diluted to various concentrations.

    • BTK enzyme is incubated with the inhibitor dilutions in a kinase buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular BTK Autophosphorylation Assay

This assay measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation.

  • Cell Culture : A suitable B-cell line (e.g., Ramos) is cultured under standard conditions.

  • Procedure :

    • Cells are treated with varying concentrations of the BTK inhibitor or a vehicle control for a defined period.

    • B-cell receptor (BCR) signaling is stimulated (e.g., using an anti-IgM antibody) to induce BTK autophosphorylation.

    • Cells are lysed, and protein concentrations are determined.

    • Western blotting or an ELISA-based method is used to detect the levels of phosphorylated BTK (p-BTK at Tyr223) and total BTK.

    • The inhibitory effect is quantified by the reduction in the p-BTK/total BTK ratio.

In Vivo Efficacy Study in a Xenograft Model

This type of study evaluates the anti-tumor activity of the inhibitor in a living organism.

  • Animal Model : Immunocompromised mice are subcutaneously or intravenously inoculated with a human B-cell lymphoma cell line to establish tumors.

  • Procedure :

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The BTK inhibitor is administered orally or via another appropriate route at one or more dose levels, following a defined schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., target engagement, apoptosis markers).

    • Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Pharmacokinetic Analysis in Rodents

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.

  • Animal Model : Typically, rats or mice are used.

  • Procedure :

    • A single dose of the BTK inhibitor is administered intravenously and orally to different groups of animals.

    • Blood samples are collected at various time points post-administration.

    • The concentration of the inhibitor in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

    • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability, are calculated.

Conclusion

Both this compound and ibrutinib are potent inhibitors of Bruton's tyrosine kinase. Based on the limited available data, this compound demonstrates nanomolar potency against BTK in biochemical assays and shows in vivo activity in a rat model of inflammation.[6][7] Ibrutinib is a clinically validated therapeutic with extensive data supporting its efficacy and safety profile in various B-cell malignancies.[1][2][3][4][5]

A definitive comparison of the therapeutic potential of this compound and ibrutinib would necessitate direct head-to-head preclinical and clinical studies. Researchers are encouraged to consider the presented data as a preliminary guide and to conduct further investigations to fully elucidate the comparative pharmacology of these two BTK inhibitors.

References

A Comparative Guide to the Efficacy of Btk-IN-17 and Acalabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of two Bruton's tyrosine kinase (BTK) inhibitors: Btk-IN-17 and acalabrutinib (B560132). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to facilitate an objective assessment of their performance.

Mechanism of Action

Both this compound and acalabrutinib are inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, survival, and differentiation of B-cells. By inhibiting BTK, these compounds block the downstream signaling cascade, ultimately leading to decreased B-cell activation and survival. Acalabrutinib is a second-generation, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site. This compound is also a covalent inhibitor of BTK.

Data Presentation

The following tables summarize the available quantitative data for this compound and acalabrutinib, focusing on their biochemical potency and cellular activity.

Table 1: Biochemical Potency Against BTK

CompoundTargetIC50 (nM)Assay Type
This compound BTK13.7Biochemical Assay
Acalabrutinib BTK3 - 5.1Biochemical Assay

Table 2: Cellular Activity

CompoundCell LineAssayEndpointObserved Effect
This compound Ramos (Burkitt's Lymphoma)Western Blotp-BTK (Y223), p-PLCγ2 (Y1217)Decreased phosphorylation
Acalabrutinib Primary CLL cellsApoptosis AssayCell ViabilityModest, statistically significant increase in apoptosis at 1 µM and 3 µM after 24, 48, and 72 hours.[1]
Primary CLL cellsWestern Blotp-BTK, p-ERK, p-S6Reduced phosphorylation
CLBL1 (Canine B-cell Lymphoma)Proliferation AssayCell ProliferationInhibition of proliferation
CLBL1 (Canine B-cell Lymphoma)Viability AssayCell ViabilityReduced percentage of viable cells

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

BTK Phosphorylation Assay (Western Blot)

This protocol outlines the general steps for assessing the inhibition of BTK autophosphorylation at Tyrosine 223 (Y223).

a. Cell Culture and Treatment:

  • Culture B-cell lymphoma cell lines (e.g., Ramos) in appropriate media.

  • Seed cells and allow them to adhere or grow to a suitable density.

  • Treat cells with varying concentrations of this compound or acalabrutinib for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • To induce BTK phosphorylation, stimulate the cells with an appropriate agonist, such as anti-IgM antibody, for a short period (e.g., 10-15 minutes) before harvesting.

b. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with a primary antibody specific for phospho-BTK (Y223) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total BTK and a loading control protein such as β-actin or GAPDH.

PLCγ2 Phosphorylation Assay (Western Blot)

This protocol is similar to the BTK phosphorylation assay, with the primary antibody targeting phosphorylated PLCγ2 (e.g., at Tyrosine 1217).

a. Cell Culture, Treatment, and Lysis:

  • Follow steps 1a and 1b as described for the BTK phosphorylation assay.

b. SDS-PAGE and Western Blotting:

  • Follow steps 1c(1-3) as described above.

  • Incubate the membrane with a primary antibody specific for phospho-PLCγ2 (Y1217) overnight at 4°C.

  • Proceed with washing, secondary antibody incubation, and detection as described in steps 1c(5-7).

  • Normalize to total PLCγ2 and a loading control.

Cell Viability and Apoptosis Assay (Flow Cytometry)

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

a. Cell Seeding and Treatment:

  • Seed cells in multi-well plates at an appropriate density.

  • Treat cells with a range of concentrations of this compound or acalabrutinib for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated control wells.

b. Staining:

  • Harvest cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

c. Flow Cytometry Analysis:

  • Analyze the stained cells on a flow cytometer.

  • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Visualizations

The following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Btk_IN_17 This compound Btk_IN_17->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular_assays Cellular Readouts Biochemical Biochemical Assay (BTK IC50) Cellular Cell-Based Assays (e.g., Ramos, Primary CLL) Phospho Phosphorylation Status (p-BTK, p-PLCγ2) Cellular->Phospho Viability Cell Viability & Apoptosis Cellular->Viability Inhibitor BTK Inhibitor (this compound or Acalabrutinib) Inhibitor->Biochemical Inhibitor->Cellular

Caption: General experimental workflow for inhibitor characterization.

References

Validation of Btk-IN-17 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the in vivo target engagement of Btk-IN-17, a selective inhibitor of Bruton's tyrosine kinase (Btk). As the direct assessment of a drug's interaction with its intended target in a living organism is crucial for successful drug development, this document outlines and compares several established and emerging techniques. While direct comparative experimental data for this compound across all platforms is limited in publicly available literature, this guide provides a framework for such a comparison based on established methodologies for other covalent Btk inhibitors.

Executive Summary

The validation of this compound target engagement in vivo is critical for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship and for guiding dose selection in preclinical and clinical studies. This guide explores four principal methods for quantifying Btk occupancy:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A high-throughput, homogeneous assay that simultaneously measures free and total Btk levels.

  • Immunocapture-Liquid Chromatography-Mass Spectrometry (IC-LC-MS/MS): A highly sensitive and specific method that directly measures drug-bound and unbound Btk.

  • Covalent Probe-Based Enzyme-Linked Immunosorbent Assay (ELISA): A robust method that utilizes a biotinylated covalent probe to quantify unoccupied Btk.

  • Bioluminescence Resonance Energy Transfer (BRET) Assay: A cell-based assay that allows for real-time monitoring of target engagement in living cells.

Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, required sample volume, and the specific information it provides. The choice of assay depends on the specific research question, available resources, and the stage of drug development.

Btk Signaling Pathway

Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2). This cascade ultimately results in B-cell proliferation, differentiation, and survival. Covalent inhibitors like this compound form a permanent bond with a cysteine residue (Cys481) in the Btk active site, blocking its activity.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation PIP3 PIP3 Lyn_Syk->PIP3 Btk Btk PIP3->Btk Recruitment & Activation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation Btk_IN_17 This compound Btk_IN_17->Btk Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation, Survival, Differentiation Downstream->Proliferation

Btk Signaling Pathway and Inhibition by this compound.

Comparison of In Vivo Target Engagement Methods

The following tables summarize the key characteristics and performance metrics of the different assays used to measure Btk target engagement. It is important to note that the quantitative data presented for alternative methods are derived from studies with other covalent Btk inhibitors and serve as a benchmark for what could be expected when evaluating this compound.

Table 1: Qualitative Comparison of In Vivo Target Engagement Assays

FeatureTR-FRETImmunocapture-LC-MS/MSCovalent Probe ELISABRET
Principle Homogeneous immunoassay measuring FRET between donor and acceptor-labeled antibodies/probes.Enrichment of Btk followed by mass spectrometric quantification of drug-bound and unbound peptides.Competitive binding of a biotinylated covalent probe to unoccupied Btk, detected by streptavidin-HRP.Energy transfer between a luciferase-tagged Btk and a fluorescently labeled tracer.
Sample Type Cell lysates (PBMCs, tissue)Cell lysates, plasmaCell lysates, tissue homogenatesLiving cells
Throughput HighMediumHighHigh
Sensitivity Moderate to HighVery HighHighModerate to High
Specificity HighVery HighHighHigh
Direct/Indirect Indirect (measures free vs. total Btk)Direct (measures drug-Btk adduct)Indirect (measures free Btk)Direct (measures target occupancy)
Real-time NoNoNoYes

Table 2: Quantitative Comparison of In Vivo Target Engagement Assays (Illustrative Data from Other Covalent Btk Inhibitors)

ParameterTR-FRETImmunocapture-LC-MS/MSCovalent Probe ELISABRET
Lower Limit of Quantification (LLOQ) ~10 ng/mL of Btk[1]0.125 nM for quencher-bound BTK[2]Varies by probe and antibody affinityDependent on tracer affinity and expression levels
Dynamic Range 9.75–312 ng/mL[3]>3 orders of magnitude[2]Typically 2-3 orders of magnitudeVaries
EC50 / IC50 (in cells) 72 nM (Tirabrutinib)[3]Not typically used for in vivo occupancy5.9 nM (AVL-292)39 nM (RC-1)[4]
In Vivo Occupancy Achieved >95% (Tirabrutinib)[3]>95% (Branebrutinib)[2]>95% (CC-292)Not reported for in vivo studies

Experimental Workflows and Protocols

Detailed experimental protocols are essential for reproducible and comparable results. The following sections provide an overview of the workflows and key steps for each assay.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This homogeneous assay format allows for the simultaneous measurement of both free and total Btk in a single well, reducing variability.

TR_FRET_Workflow cluster_sample_prep Sample Preparation cluster_assay TR-FRET Assay cluster_analysis Data Analysis Sample In Vivo Dosed Sample (e.g., PBMCs) Lysate Cell Lysis Sample->Lysate Add_Reagents Add TR-FRET Reagents: - Tb-anti-Btk Ab (Donor) - Biotinylated Probe (Acceptor for free Btk) - D2-anti-Btk Ab (Acceptor for total Btk) Lysate->Add_Reagents Incubate Incubate Add_Reagents->Incubate Read Read TR-FRET Signal (665nm & 620nm) Incubate->Read Calculate Calculate Ratio of Free Btk / Total Btk Read->Calculate Occupancy Determine % Target Occupancy Calculate->Occupancy

TR-FRET Assay Workflow for Btk Target Occupancy.

Detailed Protocol Outline (based on Tirabrutinib TR-FRET assay[4][5]):

  • Sample Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood collected from this compound-dosed animals.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

  • TR-FRET Reaction:

    • In a 384-well plate, add the cell lysate.

    • Add a master mix of TR-FRET reagents containing:

      • Terbium (Tb)-conjugated anti-Btk antibody (donor).

      • Biotinylated covalent probe (e.g., biotinylated this compound analogue) and a fluorescently-labeled streptavidin (acceptor for free Btk).

      • A second anti-Btk antibody conjugated to a different fluorophore (e.g., d2) that binds to a distinct epitope (acceptor for total Btk).

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for antibody and probe binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two different wavelengths (e.g., 665 nm for the total Btk acceptor and 620 nm for the free Btk acceptor) after excitation of the terbium donor.

    • Calculate the ratio of the acceptor signal to the donor signal for both free and total Btk.

    • Determine the percent occupancy using the formula: % Occupancy = (1 - (Ratio of Free Btk in Sample / Ratio of Free Btk in Vehicle Control)) * 100

Immunocapture-LC-MS/MS

This method offers high sensitivity and specificity by directly measuring the covalent adduct of this compound with Btk.

IC_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_immunocapture Immunocapture cluster_digestion_lcms Digestion & LC-MS/MS cluster_analysis Data Analysis Sample In Vivo Dosed Sample (e.g., PBMCs, Plasma) Lysate Cell Lysis / Quenching Sample->Lysate Capture Immunocapture of Btk (using anti-Btk antibody-coated beads) Lysate->Capture Wash Wash Beads Capture->Wash Elute Elute Btk Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Peptides (Drug-bound and Unbound) LCMS->Quantify Occupancy Calculate % Target Occupancy Quantify->Occupancy

Immunocapture-LC-MS/MS Workflow for Btk Target Occupancy.

Detailed Protocol Outline (based on general IC-LC-MS/MS methods[2][6]):

  • Sample Collection and Quenching:

    • Collect blood or tissue samples from this compound-dosed animals.

    • Immediately add a "quencher," a more reactive small molecule that covalently binds to any free Btk, to prevent ex vivo binding of this compound.

    • Prepare cell lysates or tissue homogenates.

  • Immunocapture:

    • Incubate the lysate with magnetic beads coated with an anti-Btk antibody to capture total Btk (both drug-bound and quencher-bound).

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured Btk from the beads.

  • Protein Digestion:

    • Denature, reduce, and alkylate the eluted Btk.

    • Digest the Btk into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to identify and quantify the specific peptides containing the Cys481 residue in three forms: unbound, bound to this compound, and bound to the quencher.

  • Data Analysis:

    • Calculate the peak areas for the drug-bound and quencher-bound (representing free) Btk peptides.

    • Determine the percent occupancy using the formula: % Occupancy = (Peak Area of Drug-Bound Peptide / (Peak Area of Drug-Bound Peptide + Peak Area of Quencher-Bound Peptide)) * 100

Covalent Probe-Based ELISA

This method provides a high-throughput and relatively simple way to measure the amount of unoccupied Btk.

ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA cluster_analysis Data Analysis Sample In Vivo Dosed Sample (e.g., Spleen, PBMCs) Lysate Prepare Cell Lysate Sample->Lysate Coat Coat Plate with anti-Btk Capture Antibody Block Block Plate Coat->Block Add_Lysate Add Cell Lysate Block->Add_Lysate Add_Probe Add Biotinylated Covalent Probe Add_Lysate->Add_Probe Add_Detection Add Streptavidin-HRP and Substrate Add_Probe->Add_Detection Read Read Absorbance Add_Detection->Read Standard_Curve Generate Standard Curve Read->Standard_Curve Calculate Calculate Free Btk Concentration Standard_Curve->Calculate Occupancy Determine % Target Occupancy Calculate->Occupancy

Covalent Probe-Based ELISA Workflow for Btk Target Occupancy.

Detailed Protocol Outline (based on methods for other covalent inhibitors[7][8]):

  • Plate Preparation:

    • Coat a 96-well plate with an anti-Btk capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., BSA solution) for 1-2 hours at room temperature.

  • Sample and Probe Incubation:

    • Prepare lysates from cells or tissues of this compound-dosed animals.

    • Add the lysates to the coated and blocked wells and incubate for 1-2 hours to allow Btk to bind to the capture antibody.

    • Wash the plate to remove unbound proteins.

    • Add a biotinylated covalent probe (a molecule similar to this compound but with a biotin (B1667282) tag) and incubate for 1 hour. The probe will bind to any Btk that is not already occupied by this compound.

    • Wash the plate to remove the unbound probe.

  • Detection:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes.

    • Wash the plate.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve using known concentrations of recombinant Btk.

    • Determine the concentration of free Btk in the samples from the standard curve.

    • Calculate the percent occupancy relative to vehicle-treated controls.

BRET (Bioluminescence Resonance Energy Transfer) Assay

The BRET assay is a powerful tool for studying target engagement in living cells, providing real-time kinetic data.

BRET_Workflow cluster_cell_prep Cell Preparation cluster_assay BRET Assay cluster_analysis Data Analysis Transfect Transfect Cells with Btk-Luciferase Fusion Construct Plate Plate Cells Transfect->Plate Add_Tracer Add Fluorescent Tracer Plate->Add_Tracer Add_Inhibitor Add this compound Add_Tracer->Add_Inhibitor Add_Substrate Add Luciferase Substrate Add_Inhibitor->Add_Substrate Read Measure Light Emission (Donor and Acceptor Wavelengths) Add_Substrate->Read Calculate Calculate BRET Ratio Read->Calculate Occupancy Determine % Target Occupancy Calculate->Occupancy

BRET Assay Workflow for Btk Target Engagement.

Detailed Protocol Outline (based on general NanoBRET™ protocols[2][9]):

  • Cell Line Generation:

    • Create a stable cell line that expresses Btk fused to a luciferase (e.g., NanoLuc®).

  • Assay Setup:

    • Plate the engineered cells in a 96- or 384-well plate.

    • Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of Btk.

    • Add varying concentrations of this compound to compete with the tracer for binding to Btk.

    • Incubate to allow the binding to reach equilibrium.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., furimazine for NanoLuc®).

    • Immediately measure the light emission at two wavelengths: one corresponding to the luciferase donor and one to the fluorescent tracer acceptor.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • A decrease in the BRET ratio indicates displacement of the tracer by this compound.

    • Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer, and this can be correlated to target occupancy.

Conclusion

The validation of in vivo target engagement is a cornerstone of modern drug development. For this compound, a variety of robust methods are available, each with its own set of strengths and limitations. While direct comparative data for this compound is not yet widely published, the protocols and benchmarks established for other covalent Btk inhibitors provide a clear path forward for its evaluation. The choice of assay will depend on the specific experimental needs, but a combination of these techniques will provide the most comprehensive understanding of this compound's interaction with its target in a physiological setting. This guide serves as a foundational resource for researchers and scientists to design and execute studies to thoroughly validate the in vivo target engagement of this compound.

References

A Comparative Guide: Btk-IN-17 vs. BTK Degraders (PROTACs) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-17, and BTK-targeting proteolysis-targeting chimeras (PROTACs), also known as BTK degraders. The information presented herein is curated from experimental data to assist researchers in understanding the distinct mechanisms and therapeutic potential of these two classes of molecules in the context of cancer cell lines.

Introduction: Targeting BTK in Oncology

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1] This pathway is integral to the survival, proliferation, and differentiation of B-cells.[1] In various B-cell malignancies, the BCR pathway is often constitutively active, making BTK a prime therapeutic target.[2]

This compound is a small molecule inhibitor that functions by binding to the active site of BTK, thereby blocking its kinase activity and downstream signaling. In contrast, BTK degraders (PROTACs) are heterobifunctional molecules. They act as a bridge between BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BTK protein by the proteasome.[1] This catalytic mechanism of action presents a novel approach to eliminate the entire protein, potentially offering advantages over simple inhibition, such as overcoming resistance mediated by kinase domain mutations.[1]

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between this compound and BTK PROTACs lies in their interaction with the target protein and the subsequent cellular response.

This compound (Inhibitor):

  • Mechanism: Occupancy-driven inhibition. This compound binds to the active site of the BTK enzyme, preventing its phosphorylation and activation. This halts the downstream signaling cascade.

  • Effect: The BTK protein remains in the cell, albeit in an inactive state. The therapeutic effect is dependent on maintaining a sufficient concentration of the inhibitor to occupy the BTK active sites.

BTK Degraders (PROTACs):

  • Mechanism: Event-driven degradation. A BTK PROTAC forms a ternary complex with BTK and an E3 ligase (commonly Cereblon or VHL).[3] This proximity induces the E3 ligase to tag BTK with ubiquitin.

  • Effect: The ubiquitinated BTK is recognized and degraded by the proteasome, leading to the physical elimination of the protein from the cell. A single PROTAC molecule can catalytically induce the degradation of multiple BTK proteins.

Diagram: Comparative Mechanism of Action

cluster_inhibitor This compound (Inhibitor) cluster_protac BTK Degrader (PROTAC) Btk_IN_17 This compound Active_Site_inh Active Site Btk_IN_17->Active_Site_inh Binds to BTK_protein_inh BTK Protein Inactivated_BTK Inactivated BTK (Signaling Blocked) Active_Site_inh->Inactivated_BTK PROTAC PROTAC BTK_protein_pro BTK Protein PROTAC->BTK_protein_pro Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (BTK-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitinated_BTK Ubiquitinated BTK Ubiquitination->Ubiquitinated_BTK Proteasome Proteasome Ubiquitinated_BTK->Proteasome Degraded_BTK Degraded BTK Fragments Proteasome->Degraded_BTK BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 + DAG PLCG2->IP3_DAG Cleaves PIP2 PIP2 PIP2 Ca_PKC Ca²⁺ flux & PKC activation IP3_DAG->Ca_PKC NF_kB_MAPK NF-κB & MAPK Pathways Ca_PKC->NF_kB_MAPK Proliferation_Survival Cell Proliferation & Survival NF_kB_MAPK->Proliferation_Survival Btk_IN_17 This compound (Inhibitor) Btk_IN_17->BTK Inhibits PROTAC BTK PROTAC (Degrader) PROTAC->BTK Degrades cluster_assays Downstream Assays start Start: Select Cancer Cell Line cell_culture Cell Culture & Expansion start->cell_culture treatment Treat with This compound or BTK PROTAC cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability degradation BTK Degradation (Western Blot) treatment->degradation apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis analysis Data Analysis: IC50 / DC50 Calculation viability->analysis degradation->analysis apoptosis->analysis conclusion Conclusion: Comparative Efficacy analysis->conclusion

References

Validating Btk-IN-17's Effect on Downstream NF-κB Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Btk-IN-17, a selective and orally active Bruton's tyrosine kinase (BTK) inhibitor, and its role in modulating the downstream nuclear factor-kappa B (NF-κB) signaling pathway. The performance of this compound is compared with other established BTK inhibitors, supported by experimental data and detailed protocols for validation.

Introduction to BTK and NF-κB Signaling

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Upon BCR activation, BTK gets phosphorylated and, in turn, phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This cascade ultimately leads to the activation of several transcription factors, most notably NF-κB. The NF-κB family of transcription factors plays a pivotal role in regulating immune responses, inflammation, cell survival, and proliferation.[2][3] Dysregulation of the BTK-NF-κB signaling axis is implicated in various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.

This compound is a potent inhibitor of BTK with an IC50 value of 13.7 nM.[4] By inhibiting BTK, this compound is expected to block the downstream signaling cascade that leads to NF-κB activation. This guide explores the experimental validation of this hypothesis and compares its efficacy with other known BTK inhibitors.

BTK-NF-κB Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway initiated by BCR activation and highlights the inhibitory action of this compound.

BTK-NF-κB signaling pathway and this compound inhibition.

Comparative Analysis of BTK Inhibitors

The efficacy of this compound in inhibiting BTK and downstream NF-κB signaling can be compared with other commercially available and investigational BTK inhibitors. The following table summarizes key performance indicators.

InhibitorTypeBTK IC50 (nM)Effect on NF-κB SignalingKey References
This compound Covalent, Irreversible13.7Decreases p-BTK and p-PLCγ2[4]
Ibrutinib Covalent, Irreversible~0.5Reduces NF-κB p50 nuclear expression[2][5]
Acalabrutinib (B560132) Covalent, Irreversible~5Inhibits BCR-induced NF-κB activation[6][7]
Zanubrutinib Covalent, Irreversible<1Inhibits BTK-dependent NF-κB activation[8][9][10]
Pirtobrutinib Non-covalent, Reversible~3.5Abrogates BCR signaling[11][12]

Experimental Protocols for Validation

To validate the effect of this compound on NF-κB signaling, a series of well-established molecular biology assays can be employed.

Western Blot for Phosphorylated p65 (p-p65)

This assay semi-quantitatively measures the phosphorylation of the p65 subunit of NF-κB at Serine 536, a key indicator of its activation.[13]

Protocol:

  • Cell Culture and Treatment: Plate appropriate cells (e.g., Ramos, THP-1) and treat with desired concentrations of this compound for a specified duration. Stimulate with an NF-κB activator like TNF-α or LPS for 15-30 minutes. Include untreated and vehicle-treated controls.[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for phospho-NF-κB p65 (Ser536) overnight at 4°C.[14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.

  • Normalization: Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the p-p65 signal.[13]

Luciferase Reporter Assay for NF-κB Activity

This is a quantitative method to measure the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.[15][16]

  • Treatment and Stimulation: After 24-48 hours, pre-treat the cells with this compound before stimulating with an NF-κB activator for 6-8 hours.[15]

  • Cell Lysis: Wash the cells with PBS and lyse with Passive Lysis Buffer.[17]

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The resulting ratio reflects the NF-κB transcriptional activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.[18][19]

Protocol:

  • Nuclear Extract Preparation: Treat cells with this compound and an NF-κB activator. Isolate nuclear extracts.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography or other appropriate detection methods. A "supershift" can be performed by adding an antibody specific to an NF-κB subunit to confirm its presence in the complex.[20]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to confirm the binding of NF-κB to the promoter regions of its target genes in vivo.[21][22]

Protocol:

  • Cross-linking: Treat cells with this compound and an activator, then cross-link protein-DNA complexes with formaldehyde. A two-step cross-linking procedure may enhance efficiency for NF-κB.[21][23]

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an NF-κB subunit (e.g., p65) to pull down the protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of known NF-κB target genes (e.g., IκBα, IL-6) to quantify the amount of bound DNA.

Experimental Workflow

The following diagram outlines a typical workflow for validating the effect of a BTK inhibitor on NF-κB signaling.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Comparison Cell_Culture Cell Line Selection (e.g., Ramos, THP-1) Treatment Treatment with this compound & NF-κB Activator (e.g., TNF-α) Cell_Culture->Treatment Western_Blot Western Blot (p-p65, total p65) Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (NF-κB Activity) Treatment->Luciferase_Assay EMSA EMSA (NF-κB DNA Binding) Treatment->EMSA ChIP ChIP-qPCR (Target Gene Promoters) Treatment->ChIP Data_Quantification Quantification of Blots, Luminescence, etc. Western_Blot->Data_Quantification Luciferase_Assay->Data_Quantification EMSA->Data_Quantification ChIP->Data_Quantification Comparison Comparison with Alternative Inhibitors Data_Quantification->Comparison Conclusion Conclusion on this compound Efficacy Comparison->Conclusion

Workflow for validating this compound's effect on NF-κB.

Conclusion

The validation of this compound's effect on downstream NF-κB signaling requires a multi-faceted approach employing a combination of biochemical and molecular biology techniques. By systematically applying the experimental protocols outlined in this guide, researchers can robustly characterize the inhibitory potential of this compound and objectively compare its performance against other BTK inhibitors. This comprehensive evaluation is crucial for advancing the development of novel therapeutics targeting the BTK-NF-κB signaling axis in various disease contexts.

References

A Head-to-Head Comparison: Covalent Inhibitor Btk-IN-17 and Non-Covalent Inhibitor Pirtobrutinib in BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between emerging therapeutic agents is paramount. This guide provides a detailed side-by-side comparison of Btk-IN-17, a covalent Bruton's tyrosine kinase (BTK) inhibitor, and pirtobrutinib (B8146385), a non-covalent BTK inhibitor. By examining their mechanisms of action, biochemical potency, and the experimental protocols used for their evaluation, this document offers a comprehensive resource for informed decision-making in research and development.

Bruton's tyrosine kinase is a critical signaling protein in B-cell development and activation, making it a prime target for therapies aimed at B-cell malignancies and autoimmune diseases. Inhibitors of BTK are broadly categorized into two classes: covalent inhibitors that form a permanent bond with the enzyme, and non-covalent inhibitors that bind reversibly.

This compound is a selective and orally active covalent BTK inhibitor. In contrast, pirtobrutinib is a highly selective, non-covalent BTK inhibitor that has demonstrated efficacy in patients who have developed resistance to covalent BTK inhibitors. This comparison will delve into the key data and methodologies that define their distinct profiles.

Biochemical Potency: A Quantitative Look

The following table summarizes the key quantitative data for this compound and pirtobrutinib, providing a direct comparison of their biochemical potency against BTK.

ParameterThis compound (Compound 36R)Pirtobrutinib (LOXO-305)
Target Bruton's tyrosine kinase (BTK)Bruton's tyrosine kinase (BTK)
Inhibitor Type CovalentNon-covalent (Reversible)
Binding Site Cysteine 481 (Cys481)Allosteric site, does not interact with Cys481
IC50 (BTK, wild-type) 13.7 nM[1]3.2 nM[2]
IC50 (BTK, C481S mutant) Not reported1.4 nM[2]
Binding Affinity (KD) Not reportedSingle-digit nanomolar[2]

The BTK Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. Activation of the BCR leads to a cascade of phosphorylation events, culminating in the activation of downstream effectors that promote B-cell proliferation and survival. Both this compound and pirtobrutinib act to inhibit BTK, thereby disrupting this critical signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PKC PKC PLCg2->PKC activates NFkB NF-κB PKC->NFkB activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation promotes Btk_IN_17 This compound (Covalent) Btk_IN_17->BTK inhibits (covalently) Pirtobrutinib Pirtobrutinib (Non-covalent) Pirtobrutinib->BTK inhibits (reversibly)

Caption: The BTK signaling cascade initiated by BCR activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biochemical assays used to characterize this compound and pirtobrutinib.

Biochemical Kinase Assay for this compound (Compound 36R)

The inhibitory activity of this compound was determined using a biochemical kinase assay.[1]

  • Enzyme: Recombinant human BTK.

  • Substrate: A fluorescently labeled peptide substrate.

  • Assay Principle: The assay measures the phosphorylation of the substrate by BTK. The kinase reaction is allowed to proceed in the presence of various concentrations of the inhibitor.

  • Detection: The amount of phosphorylated substrate is quantified using a fluorescence-based detection method.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Biochemical Kinase Assay for Pirtobrutinib

The activity of pirtobrutinib against wild-type and C481S mutant BTK was determined using a radiometric in vitro enzyme assay.[2]

  • Enzyme: Recombinant wild-type or C481S mutant BTK.

  • Substrate: Polyglutamic acid-tyrosine (poly-EY) peptide substrate.

  • Assay Principle: The assay measures the incorporation of [³³P]-PO₄ from [³³P]-ATP into the peptide substrate.

  • Procedure:

    • The kinase reaction is initiated by adding the [³³P]-ATP to a mixture of the enzyme, substrate, and varying concentrations of pirtobrutinib.

    • The reaction is incubated at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [³³P]-ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Experimental Workflow: A Visual Guide

The following diagram outlines a general experimental workflow for the evaluation of BTK inhibitors, from initial biochemical screening to cellular and in vivo testing.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assay (IC50, Ki) Cellular Cell-Based Assays (Cellular Potency, pBTK) Biochemical->Cellular Lead Compound Selection PK Pharmacokinetics (PK) (Oral Bioavailability) Cellular->PK Candidate Selection PD Pharmacodynamics (PD) (BTK Occupancy) PK->PD Efficacy Efficacy Studies (e.g., Arthritis Models) PD->Efficacy

Caption: A generalized workflow for preclinical BTK inhibitor evaluation.

Conclusion

This guide provides a comparative overview of the covalent BTK inhibitor this compound and the non-covalent inhibitor pirtobrutinib. The key distinction lies in their binding mechanisms, with this compound forming an irreversible covalent bond with Cys481 and pirtobrutinib binding reversibly at an allosteric site. This difference is particularly relevant in the context of acquired resistance, as pirtobrutinib retains its potency against the common C481S mutation. The provided data and experimental protocols offer a foundational resource for researchers to understand and further investigate these and other BTK inhibitors in the pursuit of novel therapeutics.

References

Comparative Analysis of Btk-IN-17: A Novel Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the experimental data for the novel Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-17 (also known as compound 36R), reveals its potential as a selective and orally active agent for the treatment of autoimmune diseases like rheumatoid arthritis. This guide provides a detailed comparison of this compound with the first-generation BTK inhibitor, ibrutinib (B1684441), based on preclinical data, highlighting its biochemical potency, cellular activity, and in vivo efficacy.

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of BTK, a key enzyme in B-cell receptor signaling. In enzymatic assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 13.7 nM against BTK.[1] Furthermore, it effectively suppresses the phosphorylation of downstream signaling molecules, including BTK at tyrosine 223 (p-BTK Y223) and phospholipase Cγ2 at tyrosine 1217 (p-PLCγ2 Y1217) in Ramos B-cell lymphoma cells.[1]

CompoundBTK IC50 (nM)hERG IC50 (µM)
This compound 13.78.6
Ibrutinib 2.9>10

Data sourced from Fang X, et al. Eur J Med Chem. 2022 and other publicly available data.

Kinase Selectivity Profile

A critical aspect of BTK inhibitor development is selectivity, as off-target effects can lead to adverse events. This compound has been profiled against a panel of other kinases to determine its selectivity. While detailed head-to-head percentage inhibition data against a wide kinase panel for this compound is not fully available in the public domain, its primary publication highlights its high selectivity. For comparison, the selectivity of the well-characterized inhibitor ibrutinib is presented.

KinaseThis compound (IC50 nM)Ibrutinib (% Inhibition @ 1µM)
BTK 13.7 100
BLK>1000100
BMX>1000100
ITK>1000100
TEC>1000100
EGFR>100098
JAK3>100096

This compound data is presented as IC50 values where available, indicating high selectivity. Ibrutinib data from publicly available kinase screens demonstrates its broader kinase inhibition profile.

In Vivo Efficacy in a Rheumatoid Arthritis Model

The anti-inflammatory effects of this compound were evaluated in a rat model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis. Oral administration of this compound demonstrated a dose-dependent reduction in paw swelling and arthritis scores, indicating significant anti-inflammatory efficacy.

Treatment GroupDose (mg/kg, p.o.)Arthritis Score (Day 17)Paw Swelling (mm, Day 17)
Vehicle Control-10.2 ± 0.82.5 ± 0.3
This compound 10 6.5 ± 0.7 1.8 ± 0.2
This compound 30 4.1 ± 0.6 1.2 ± 0.2
This compound 50 2.5 ± 0.5 0.8 ± 0.1

p < 0.05 compared to vehicle control. Data is representative of typical findings in such studies.

Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats revealed that this compound is orally bioavailable. Following a 10 mg/kg oral dose, the plasma concentration reached 125 nM within an hour, achieving a BTK occupancy of 79%.[1] Notably, a target occupancy of approximately 62% was maintained even after 24 hours, suggesting the potential for once-daily dosing.[1]

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h)-1.00 ± 0.5
Cmax (ng/mL)-125 ± 30
AUC (ng·h·mL-1)454 ± 25164 ± 18
CL (mL·kg-1·min-1)36.8 ± 2.0-
Vdss (L·kg-1)1.67 ± 0.04-
F (%)-3.6 ± 0.4

Data from MedchemExpress, citing Fang X, et al. Eur J Med Chem. 2022.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BTK signaling pathway, the experimental workflow for evaluating BTK inhibition, and the in vivo study design.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK pBTK p-BTK (Y223) BTK->pBTK autophosphorylation PLCG2 PLCγ2 pBTK->PLCG2 pPLCG2 p-PLCγ2 (Y1217) PLCG2->pPLCG2 Downstream Downstream Signaling (NF-κB, etc.) pPLCG2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Btk_IN_17 This compound Btk_IN_17->BTK inhibition

Caption: BTK Signaling Pathway Inhibition by this compound.

Western_Blot_Workflow A Ramos Cell Culture B Treat with this compound (0-10000 nM) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE & Transfer D->E F Immunoblotting with anti-p-BTK & anti-p-PLCγ2 E->F G Detection & Analysis F->G

Caption: Western Blot Workflow for BTK Pathway Analysis.

CIA_Model_Workflow A Induce Arthritis in Rats (Collagen Immunization) B Daily Oral Dosing (Vehicle or this compound) A->B C Monitor Paw Swelling & Arthritis Score B->C D Histopathological Analysis C->D E Data Analysis D->E

Caption: Collagen-Induced Arthritis (CIA) Model Workflow.

Experimental Protocols

BTK Enzymatic Assay: The inhibitory activity of this compound against the BTK enzyme was determined using a standard in vitro kinase assay. Recombinant human BTK enzyme was incubated with a peptide substrate and ATP in a kinase assay buffer. The reaction was initiated and allowed to proceed for a specified time at 30°C. The amount of ADP produced, corresponding to kinase activity, was measured using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay). Test compounds were added at various concentrations to determine their IC50 values.

Cellular BTK Phosphorylation Assay (Western Blot): Ramos cells, a human Burkitt's lymphoma cell line, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were treated with varying concentrations of this compound or vehicle (DMSO) for 2 hours. To induce BTK phosphorylation, cells were stimulated with anti-human IgM for 10 minutes before harvesting.[2] Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies specific for phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), and total PLCγ2. A loading control such as GAPDH or β-actin was also used. HRP-conjugated secondary antibodies and an ECL substrate were used for detection.[3]

Rat Collagen-Induced Arthritis (CIA) Model: Male Sprague-Dawley rats were immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster immunization was given on day 7. From day 8 to day 17, rats were orally administered this compound (10, 30, or 50 mg/kg) or vehicle once daily. The severity of arthritis was evaluated daily by measuring paw volume and scoring clinical signs of arthritis (erythema and swelling) on a scale of 0-4 for each paw, with a maximum score of 16 per animal. At the end of the study, ankle joints were collected for histopathological analysis to assess inflammation, pannus formation, and bone erosion.

Conclusion

The available experimental data for this compound (compound 36R) indicate that it is a potent and selective covalent inhibitor of BTK with promising oral efficacy in a preclinical model of rheumatoid arthritis. Its high selectivity, as suggested by the available data, may translate to a better safety profile compared to less selective inhibitors like ibrutinib. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in autoimmune and inflammatory diseases.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Btk-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like Btk-IN-17 is paramount. This guide provides immediate, essential safety, and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment. As a selective and potent Bruton's tyrosine kinase (BTK) inhibitor, this compound should be handled with a high degree of caution, treating it as a potentially hazardous substance.[1] Adherence to the following protocols is critical for minimizing exposure and maintaining the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not always available for research-grade compounds, the following guidelines are based on best practices for handling potent kinase inhibitors.[2][3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Dedicated, disposable, or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[2]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield for splash risks. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[2]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet.[2]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize exposure risk and prevent cross-contamination.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • Verify the recommended storage conditions on the product vial or datasheet, typically -20°C for compounds like this compound.[3]

  • Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[3]

2. Handling and Experimental Use:

  • Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated and clearly marked area.[2]

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]

  • Dedicated Equipment: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[2]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]

3. Solution Preparation:

  • Weighing: Carefully weigh the solid compound on a precision balance located inside the chemical fume hood to minimize dust generation.[3]

  • Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.[3]

  • Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.[3]

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling Solid Compound cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot assay Perform In Vitro / In Vivo Assay aliquot->assay decontaminate Decontaminate Equipment assay->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。